molecular formula C13H14N2O2 B11875764 2-Ethoxy-6-(2-methoxyphenyl)pyrazine CAS No. 1333222-38-0

2-Ethoxy-6-(2-methoxyphenyl)pyrazine

Cat. No.: B11875764
CAS No.: 1333222-38-0
M. Wt: 230.26 g/mol
InChI Key: LFEJYIURKIUVOY-UHFFFAOYSA-N
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Description

2-Ethoxy-6-(2-methoxyphenyl)pyrazine is a chemical compound with the CAS Number 1333222-38-0 . It is supplied for use in laboratory and research applications. Pyrazine derivatives represent a significant class of heterocyclic compounds with a broad spectrum of reported pharmacological activities in scientific literature. Compounds based on the pyrazine core have been investigated for various potential applications, including as kinase inhibitors , antibacterial agents , and antiviral agents . The 2,6-disubstituted pyrazine scaffold, in particular, has been identified as a potent chemotype for the inhibition of targets like Casein Kinase 2 (CSNK2A) . The specific research applications and biological profile of this compound are an active area of investigation, and researchers are encouraged to consult the latest scientific literature for detailed studies. Handling and Safety: For specific hazard information, please refer to the Safety Data Sheet (SDS). Important Notice: This product is provided strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals, nor for any other form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1333222-38-0

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-ethoxy-6-(2-methoxyphenyl)pyrazine

InChI

InChI=1S/C13H14N2O2/c1-3-17-13-9-14-8-11(15-13)10-6-4-5-7-12(10)16-2/h4-9H,3H2,1-2H3

InChI Key

LFEJYIURKIUVOY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CN=C1)C2=CC=CC=C2OC

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: 2,6-Disubstituted Pyrazine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,6-Disubstituted Pyrazine Derivatives in Medicinal Chemistry Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary: The Pyrazine Advantage

In the landscape of nitrogen heterocycles, the pyrazine ring (1,4-diazine) stands as a "privileged scaffold," offering unique electronic properties that distinguish it from pyridines and pyrimidines.[1] While 2,5-disubstituted isomers are synthetically more accessible due to the availability of natural precursors (e.g., amino acids), 2,6-disubstituted pyrazines represent a high-value, under-explored chemical space.

This specific substitution pattern allows for a "V-shaped" vector orientation ideal for bis-dentate ligands in metalloenzymes and hinge-binding motifs in kinase inhibitors. Furthermore, blocking the 2- and 6-positions—both


 to the nitrogen atoms—significantly alters the metabolic profile by preventing oxidative attack at the most electron-deficient sites.

Chemical Space & Electronic Properties[2]

The "Alpha Effect" and Reactivity

The reactivity of the pyrazine core is dominated by the two nitrogen atoms, which inductively withdraw electron density from the ring carbons.[2]

  • 2,6-Dichloropyrazine vs. 2,5-Dichloropyrazine: In the 2,6-isomer, both chlorine atoms are situated

    
     to a nitrogen.[2] This creates a highly activated electrophilic center, making 2,6-dichloropyrazine significantly more reactive toward Nucleophilic Aromatic Substitution (SNAr) than its 2,5-counterpart.
    
  • pKa Modulation: The basicity of the pyrazine nitrogens (pKa ~0.6) is extremely low compared to pyridine (pKa ~5.2). Substituents at the 2 and 6 positions can modulate this basicity, tuning the solubility and hydrogen-bond acceptor capability of the N4 nitrogen.

Metabolic Stability

Metabolic oxidation (via CYP450) typically occurs at the electron-deficient


-positions adjacent to nitrogen. By substituting both the 2- and 6-positions, medicinal chemists can block these primary "soft spots," forcing metabolism to occur on the appendages rather than the core scaffold. This strategy often extends half-life (

) and improves oral bioavailability.

Synthetic Methodologies

The construction of 2,6-disubstituted pyrazines requires overcoming the inherent symmetry of the starting materials to achieve regioselectivity.

Primary Route: Sequential SNAr and Cross-Coupling

The most robust route begins with 2,6-dichloropyrazine . Due to the symmetry, the first displacement is non-selective but high-yielding. The challenge lies in the second functionalization.

Workflow Logic:
  • Activation: The two chlorines are highly activated.[2]

  • Desymmetrization: Reaction with 1 equivalent of a nucleophile (amine/alkoxide) yields the monochloro-intermediate.

  • Functionalization: The remaining chlorine is deactivated by the electron-donating effect of the first substituent (e.g., an amino group) but remains susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

Visualization: Synthetic Decision Tree

The following diagram outlines the critical decision nodes in synthesizing these derivatives.

SyntheticRoute Start 2,6-Dichloropyrazine Step1 S_NAr (1.0 eq Nucleophile) Start->Step1 Controlled Addition Intermed 2-Substituted-6-chloropyrazine Step1->Intermed Branch1 Route A: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Intermed->Branch1 C-C Bond Formation Branch2 Route B: 2nd S_NAr (High Temp / Strong Nu) Intermed->Branch2 C-N Bond Formation Product1 2-Amino-6-Aryl Pyrazine (Kinase Inhibitor Core) Branch1->Product1 Product2 2,6-Diamino Pyrazine (GPCR Ligand Core) Branch2->Product2

Caption: Step-wise desymmetrization strategy for accessing diverse 2,6-disubstituted pyrazine libraries.

Medicinal Chemistry Case Study: Dual CK2/PIM Kinase Inhibitors

A definitive example of the 2,6-disubstituted scaffold's utility is found in the development of dual inhibitors for Casein Kinase 2 (CK2) and PIM kinases , both critical drivers in hematological malignancies.

The Challenge

CK2 is a constitutively active kinase implicated in cell survival. PIM kinases (PIM-1, 2, 3) are downstream effectors of FLT3 and JAK/STAT. Dual inhibition offers a synergistic therapeutic effect but requires a scaffold capable of spanning the ATP-binding pockets of both enzymes.

The Solution: 2,6-Disubstitution

Gingipalli et al. (AstraZeneca) utilized the 2,6-pyrazine scaffold to achieve this.

  • 2-Position (Hinge Binder): A substituted amine (e.g., amino-thiophene or aniline) forms the critical hydrogen bonds with the kinase hinge region (Val116 in CK2).

  • 6-Position (Solubility/Selectivity): A polar moiety (e.g., piperidine or morpholine linked via amide) extends into the solvent-exposed region, improving physicochemical properties and interacting with specific surface residues (Asp175).

Key Insight: The 2,6-geometry creates a linear but "kinked" topology that perfectly matches the ATP-binding cleft's curvature, a feature less accessible with 2,5-substitution.

Biological Signaling Context

Understanding the downstream effects is crucial for assay design.

SignalingPathway GrowthFactor Growth Factors (FLT3/JAK) PIM PIM Kinases GrowthFactor->PIM Substrate1 BAD / c-Myc PIM->Substrate1 Phosphorylation CK2 CK2 (Constitutive) Substrate2 AKT / PTEN CK2->Substrate2 Phosphorylation Outcome Cell Survival & Proliferation Substrate1->Outcome Substrate2->Outcome Inhibitor 2,6-Pyrazine Inhibitor Inhibitor->PIM Block Inhibitor->CK2 Block

Caption: Dual inhibition mechanism of 2,6-pyrazine derivatives on oncogenic survival pathways.

Experimental Protocols

Protocol: Regioselective Synthesis of 2-Amino-6-Chloropyrazine

This intermediate is the "master key" for accessing 2,6-libraries. The following protocol ensures mono-substitution without over-reaction.

Reagents:

  • 2,6-Dichloropyrazine (1.0 equiv)

  • Primary Amine (R-NH2) (1.05 equiv)

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Ethanol (EtOH) or Isopropanol (IPA)

Methodology:

  • Preparation: Dissolve 2,6-dichloropyrazine in EtOH (0.2 M concentration). Cool the solution to 0°C in an ice bath. Note: Cooling is critical to prevent bis-substitution.

  • Addition: Mix the amine and DIPEA in a separate vial. Add this mixture dropwise to the pyrazine solution over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in EtOAc and wash with water (2x) and brine (1x).

  • Purification: The product often precipitates or can be recrystallized from EtOH/Water. If oil, purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Validation Check:

  • 1H NMR: Look for two distinct singlets for the pyrazine ring protons (approx. 7.8 ppm and 8.2 ppm). If you see one singlet integrating for 2H, you likely formed the symmetric bis-product.

Data Summary: 2,6- vs 2,5-Disubstitution Comparison
Feature2,6-Disubstituted Pyrazine2,5-Disubstituted Pyrazine
Electronic State Both substituents

to Nitrogen
One

, one

to Nitrogen
Reactivity (SNAr) High (Activated)Moderate
Metabolic Stability High (Blocks oxidative hot spots)Moderate (C-6 position vulnerable)
Geometry "V-shaped" (approx 120° vector)Linear/Para-like
Key Application Kinase Hinge Binders, GPCRsAntibacterials, Liquid Crystals

Future Outlook

The 2,6-disubstituted pyrazine scaffold is evolving beyond simple kinase inhibitors. Emerging trends include:

  • Covalent Inhibitors: Incorporating acrylamide "warheads" at the 6-position to target non-catalytic cysteines.

  • PROTAC Linkers: The rigid geometry of the 2,6-pyrazine is being explored as a linker motif in Proteolysis Targeting Chimeras (PROTACs) to improve cell permeability compared to flexible alkyl chains.

References

  • Gingipalli, L., et al. (2018).[3] Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[1] A Comparative Guide to the Reactivity of 2,5-Dichloropyrazine and 2,6-Dichloropyrazine. Link

  • WuXi AppTec. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyrazines. Link

  • Fuchi, N., et al. (2012). Discovery and structure–activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters. Link

  • Miniyar, P.B., et al. (2013). Pyrazine the privileged scaffold for anticancer activity. Mini Reviews in Medicinal Chemistry. Link

Sources

Solubility Profile of Aryl-Alkoxypyrazines in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aryl-alkoxypyrazines represent a critical structural motif in both high-value flavorants (e.g., nutty/roasted profiles) and pharmaceutical intermediates (e.g., kinase inhibitors). The thermodynamic solubility profile of these compounds is the governing factor in process design—specifically for reaction yield optimization, purification via crystallization, and final formulation stability.

This guide moves beyond simple solubility tables. It establishes a predictive and experimental framework for determining the solubility of aryl-alkoxypyrazines, grounding the data in thermodynamic models (Apelblat, NRTL) and providing a self-validating protocol for laboratory determination.

Theoretical Framework: Solute-Solvent Interactions

The solubility of aryl-alkoxypyrazines is dictated by the competition between the crystal lattice energy of the solid and the solvation energy in the liquid medium.

Molecular Architecture & Solvation
  • Pyrazine Core: The 1,4-diazine ring is electron-deficient and planar.[1] The nitrogen lone pairs act as weak hydrogen bond acceptors (HBA).

  • Alkoxy Group: Introduces dipole moments and steric bulk. It enhances solubility in polar aprotic solvents (e.g., Ethyl Acetate, DMSO) but can disrupt crystal packing, potentially lowering the melting point compared to the parent pyrazine.

  • Aryl Substituent: Significantly increases lipophilicity (

    
    ) and 
    
    
    
    stacking interactions in the solid state, often decreasing solubility in polar protic solvents (Water, MeOH) while enhancing it in aromatic solvents (Toluene).
Thermodynamic Modeling

To scale a crystallization process, single-point solubility data is insufficient. We rely on thermodynamic correlations to predict solubility (


) as a function of temperature (

).[2][3]

The Modified Apelblat Equation: This semi-empirical model is the industry standard for correlating experimental solubility data of pyrazine derivatives [1][2].



  • A, B, C: Empirical parameters derived from regression analysis.

  • Causality: The

    
     term accounts for the enthalpy of solution, while 
    
    
    
    corrects for the temperature dependence of the heat capacity difference between the solid and liquid phases.

Experimental Methodology: A Self-Validating Protocol

Protocol A: Dynamic Laser Monitoring (High-Throughput)

This method detects the precise moment of dissolution by monitoring the turbidity of a suspension as temperature increases.

  • Preparation: Load a precise mass of solute (aryl-alkoxypyrazine) and solvent into a jacketed glass vessel.

  • Equilibration: Stir at a constant rate (e.g., 400 rpm) to ensure hydrodynamic consistency.

  • Ramping: Increase temperature at a slow rate (

    
    ).
    
  • Detection: A laser beam passes through the vessel. A photodetector measures transmittance.

    • Transition Point: When transmittance hits the baseline of the pure solvent, the saturation temperature (

      
      ) is recorded.
      
  • Validation: Repeat with varying solute masses to build the polythermal curve.

Protocol B: Static Shake-Flask (The "Gold Standard")

Use this to validate the dynamic data at key isotherms (e.g., 298.15 K).

  • Saturation: Add excess solid to the solvent in a sealed vial.

  • Agitation: Shake at constant temperature for 24–48 hours.

  • Settling: Allow phases to separate (centrifugation may be required if the alkoxy chain induces surfactant-like behavior).

  • Sampling: Filter the supernatant using a syringe filter (0.45 µm PTFE). Critical: Pre-heat the syringe to the solution temperature to prevent precipitation during sampling.

  • Quantification: Analyze via HPLC-UV (typically 254 nm for the pyrazine core).

Experimental Workflow Diagram

SolubilityWorkflow Start Start: Solute & Solvent Selection MethodChoice Select Method Start->MethodChoice Dynamic Dynamic Laser Method MethodChoice->Dynamic Rapid Screening Static Static Shake-Flask MethodChoice->Static High Precision Turbidity Monitor Transmittance Dynamic->Turbidity ClearPoint Record T(sat) Turbidity->ClearPoint ModelFit Fit to Apelblat Model ClearPoint->ModelFit Equilibrate Agitate 24-48h Static->Equilibrate Filter Isothermal Filtration Equilibrate->Filter HPLC HPLC Quantification Filter->HPLC HPLC->ModelFit Output Solubility Profile Generated ModelFit->Output

Figure 1: Decision matrix and workflow for solubility determination. The Dynamic method offers speed for polythermal curves, while the Static method ensures compositional accuracy.

Representative Data Profile

While specific data for every proprietary aryl-alkoxypyrazine is not public, the behavior of structurally homologous compounds (Tetramethylpyrazine, Acetylpyrazine, Pyrazinamide) provides a reliable baseline [1][2][3].

Solubility Trends in Pure Solvents

The following table summarizes the solubility mole fraction (


) trends typically observed for functionalized pyrazines at 298.15 K (

).
Solvent ClassSolventSolubility TrendMechanistic Explanation
Polar Aprotic DMSO Very High Strong dipole-dipole interactions; DMSO disrupts crystal lattice effectively.
Polar Aprotic DMF High Similar to DMSO; excellent for synthesis but difficult to remove (high BP).
Chlorinated Chloroform High Good interaction with the aromatic

-system; often the best solvent for NMR.
Alcohol Ethanol Moderate H-bonding with pyrazine nitrogens; solubility increases significantly with temperature.
Alcohol Methanol Moderate Slightly better than EtOH due to higher polarity, but less lipophilic interaction.
Ester Ethyl Acetate Moderate Balanced polarity; ideal for crystallization (antisolvent potential with heptane).
Non-Polar Cyclohexane Very Low Lack of specific interactions; dispersion forces are insufficient to overcome lattice energy.
Aqueous Water Low to Moderate Dependent on the alkoxy chain length. Short chains (methoxy) are soluble; long chains (hexyloxy) are insoluble.
Temperature Dependence (Polythermal)

Solubility (


) generally increases with temperature. For pyrazine derivatives, this relationship is often exponential.
  • Critical Insight: In alcohols (MeOH, EtOH), the solubility curve is steep, making them excellent candidates for cooling crystallization .

  • Binary Mixtures: A mixture of Ethanol (solvent) and Water (antisolvent) often exhibits a "solubility maximum" or "cosolvency" effect at low water content, followed by a sharp drop, which can be exploited for yield maximization [3].

Thermodynamic Analysis & Process Application

Understanding the enthalpy of dissolution (


) is vital for reactor heat management.
Thermodynamic Functions

Using the Van't Hoff analysis of the solubility data:

  • Enthalpy (

    
    ):  Typically positive (endothermic)  for pyrazines in organic solvents. This confirms that heating is required to dissolve the solid and that yield increases upon cooling.
    
  • Entropy (

    
    ):  The driving force for dissolution is often the increase in entropy as the highly ordered crystal lattice breaks down.
    
Hansen Solubility Parameters (HSP)

To select a solvent for a new aryl-alkoxypyrazine derivative without extensive testing, use HSP.

  • Dispersion (

    
    ):  Matches the aromatic ring.
    
  • Polarity (

    
    ):  Matches the pyrazine dipoles.
    
  • H-Bonding (

    
    ):  Matches the H-acceptor nitrogens.
    

Selection Logic: Calculate the "Distance" (


) between solute (1) and solvent (2):


[4][5]
  • Small

    
    :  High solubility (Solvent).
    
  • Large

    
    :  Low solubility (Antisolvent).
    
Solvent Selection Logic Diagram

SolventSelection Input Input: Solute Structure (Aryl-Alkoxypyrazine) HSP_Calc Calculate HSP (δD, δP, δH) Input->HSP_Calc Calc_Ra Calculate Distance (Ra) to Solvent Candidates HSP_Calc->Calc_Ra Decision Ra Value? Calc_Ra->Decision GoodSolvent Ra < Interaction Radius (Good Solvent) Decision->GoodSolvent Small Distance BadSolvent Ra > Interaction Radius (Antisolvent) Decision->BadSolvent Large Distance Process_Cryst Process: Cooling Crystallization GoodSolvent->Process_Cryst Use for Dissolution Process_Precip Process: Antisolvent Precipitation BadSolvent->Process_Precip Use for Yield

Figure 2: Computational approach to solvent system design using Hansen Solubility Parameters (HSP).

References

  • Measurement and Correlation of the Solubility of Tetramethylpyrazine in Nine Monosolvents. Journal of Chemical & Engineering Data.

  • Determination and Correlation of the Solubility of Acetylpyrazine in Pure Solvents. Journal of Chemical & Engineering Data.

  • Thermodynamic study of solubility for pyrazinamide in ten solvents. Journal of Molecular Liquids.

  • Hansen Solubility Parameters: A User's Handbook. CRC Press.

  • Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data.

Sources

Regiochemical Divergence in Pyrazine Scaffolds: A Comprehensive Analysis of 2-Ethoxy-6-Substituted vs. 2-Ethoxy-3-Substituted Pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazines are privileged scaffolds in both medicinal chemistry and flavor science[1]. Among the myriad of substituted 1,4-diazines, the regiochemical placement of alkoxy and alkyl substituents fundamentally alters the molecule's electronic topology, steric environment, and receptor-binding profile. This technical guide provides an in-depth comparative analysis of 2-ethoxy-3-substituted and 2-ethoxy-6-substituted pyrazines. By deconstructing their structural logic, organoleptic properties, and synthetic pathways, we provide drug development professionals and flavor chemists with a field-proven framework for exploiting pyrazine regioselectivity.

Structural & Electronic Topologies: The Causality of Regiochemistry

To understand the divergence between these two classes, one must first map the geometry of the pyrazine ring. Numbering begins at one nitrogen (N1), proceeds to the adjacent carbon (C2), and continues around the ring (C3, N4, C5, C6).

The 2,3-Substitution Pattern (Ortho-like)

In a 2-ethoxy-3-alkylpyrazine (e.g., 2-ethoxy-3-methylpyrazine), the substituents are located on adjacent carbons[2][3].

  • Steric Environment: The ethoxy group at C2 and the alkyl group at C3 experience direct ortho-steric clashing. Consequently, N1 is flanked by the ethoxy group, and N4 is flanked by the alkyl group. Both nitrogen atoms are "mono-hindered," leaving their lone pairs relatively accessible for hydrogen bonding or metal coordination.

  • Electronic Effects: The ethoxy group donates electron density via resonance, strongly shielding the ring. According to 15N-NMR studies on substituted pyrazines, alkoxy groups shift the adjacent 15N resonance to a highly shielded range of -93 to -101 ppm, whereas alkyl groups place it between -35 to -55 ppm[4].

The 2,6-Substitution Pattern (Meta-like across C5, Flanking N1)

In a 2-ethoxy-6-alkylpyrazine, the substituents are separated by N1[5][6].

  • Steric Environment: This creates a highly asymmetric steric profile. Both the C2-ethoxy and C6-alkyl groups directly flank N1 , creating severe steric shielding around this specific nitrogen lone pair. Conversely, N4 is bordered only by hydrogen atoms (at C3 and C5), rendering it completely unhindered.

  • Reactivity Implications: The unhindered N4 in 2,6-disubstituted pyrazines acts as a highly selective nucleophile and hydrogen-bond acceptor, a critical feature when designing kinase inhibitors or macrocyclic urea derivatives[7].

G Substrate Pyrazine Core (N1-C2-C3-N4-C5-C6) Iso23 2-Ethoxy-3-Substituted (Adjacent C2-C3) Substrate->Iso23 2,3-Substitution Iso26 2-Ethoxy-6-Substituted (Flanking N1) Substrate->Iso26 2,6-Substitution Steric23 Ortho-Steric Clash (Between Substituents) Iso23->Steric23 Elec23 Symmetric N-Hindrance (N1 & N4 Mono-hindered) Iso23->Elec23 Steric26 N1 Steric Shielding (Di-hindered Lone Pair) Iso26->Steric26 Elec26 N4 Unhindered (Regioselective Acceptor) Iso26->Elec26

Fig 1: Logical relationship mapping the steric and electronic divergence of pyrazine regioisomers.

Physicochemical & Organoleptic Divergence

The structural differences outlined above translate directly into macroscopic properties. In flavor chemistry, alkyl pyrazines generally impart roasted, nutty notes (via Maillard reactions), while alkoxy pyrazines contribute green, earthy, or vegetable characteristics[8][9].

The combination of both functional groups creates complex profiles. The 2,3-isomer (2-ethoxy-3-methylpyrazine) presents a dense hydrophobic face that binds olfactory receptors to produce earthy, raw potato, and hazelnut notes[3][10][11]. In contrast, the 2,6-isomer (2-ethoxy-6-methylpyrazine) lacks this contiguous hydrophobic face, resulting in a sharper, purely nutty and roasted profile[12].

Table 1: Comparative Data of Methyl-Substituted Ethoxypyrazines
Property2-Ethoxy-3-methylpyrazine2-Ethoxy-6-methylpyrazine
CAS Number 32737-14-7[2]53163-97-6[5]
Substitution Topology Adjacent (C2-C3)Flanking N1 (C2-C6)
Steric Environment N1 (mono-hindered), N4 (mono-hindered)N1 (di-hindered), N4 (unhindered)
Odor Profile Earthy, raw potato, hazelnut[3]Nutty, roasted[12]
Boiling Point ~150°C191 - 193°C[12][13]
Predicted LogP 1.80[3][14]1.74[12]
Primary Utility Gourmet flavorants, complex fragrances[11]HCV NS5B polymerase inhibitor synthesis[15]

Synthetic Methodologies & Self-Validating Protocols

Synthesizing these specific regioisomers requires strict control over nucleophilic aromatic substitution (


) and cross-coupling conditions. The protocols below detail the causality behind each experimental choice to ensure a self-validating workflow.
Protocol A: Synthesis of 2-Ethoxy-3-alkylpyrazines

Target: 2-Ethoxy-3-methylpyrazine

Causality: The starting material, 2-chloro-3-methylpyrazine, is highly activated toward


 due to the electron-withdrawing nature of the pyrazine nitrogens[7]. However, the ortho-methyl group provides mild steric hindrance, necessitating elevated temperatures to drive the ethoxylation to completion.
  • Alkoxide Generation: Under an inert

    
     atmosphere, dissolve sodium metal (1.2 eq) in anhydrous ethanol at 0°C. Rationale: Anhydrous conditions are critical to prevent the formation of hydroxide, which would competitively yield 3-methylpyrazin-2-ol.
    
  • Substitution: Add 2-chloro-3-methylpyrazine (1.0 eq) dropwise to the sodium ethoxide solution.

  • Thermal Activation: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 4:1); the product spot will appear highly UV-active and slightly more non-polar than the starting material.

  • Quench & Extraction: Cool to room temperature and quench with saturated aqueous

    
    . Rationale: 
    
    
    
    neutralizes excess ethoxide without protonating the weakly basic pyrazine ring (
    
    
    ~0.6), ensuring the product remains entirely in the organic phase. Extract with ethyl acetate (3x).
  • Validation: Dry the combined organic layers over anhydrous

    
    , concentrate in vacuo, and verify the structure via GC-MS (expected 
    
    
    
    138)[2][3].
Protocol B: Regioselective Synthesis of 2-Ethoxy-6-alkylpyrazines

Target: 2-Ethoxy-6-methylpyrazine

Causality: Synthesizing the 2,6-isomer often begins with 2,6-dichloropyrazine. Because both C-Cl bonds are identical, mono-substitution must be strictly controlled by stoichiometry and temperature. The first ethoxy group donates electron density into the ring, deactivating the remaining C-Cl bond and allowing for isolation of the mono-substituted intermediate[16].

  • Controlled Mono-Alkoxylation: Dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous THF and cool to -10°C. Slowly add a pre-formed solution of NaOEt in EtOH (1.0 eq) dropwise over 2 hours. Rationale: The low temperature and slow addition rate suppress the formation of the unwanted 2,6-diethoxypyrazine byproduct.

  • Intermediate Isolation: Quench with water, extract with dichloromethane, and purify via short-path distillation or column chromatography to yield 2-chloro-6-ethoxypyrazine.

  • Palladium-Catalyzed Cross-Coupling (Kumada): Dissolve the intermediate in dry THF. Add

    
     (5 mol%) and cool to 0°C.
    
  • Alkylation: Add methylmagnesium bromide (1.1 eq) dropwise. Rationale: The Pd-catalyst specifically inserts into the remaining activated C-Cl bond, coupling it with the methyl Grignard reagent without affecting the ethoxy ether linkage.

  • Validation: Quench carefully with 1M HCl, neutralize with

    
    , extract, and analyze via 1H-NMR. The pyrazine protons at C3 and C5 will appear as two distinct singlets due to the lack of symmetry, confirming the 2,6-substitution pattern.
    

G Start1 2-Chloro-3-alkylpyrazine Step1A SNAr: NaOEt, EtOH, Reflux (Thermal Drive) Start1->Step1A Start2 2,6-Dichloropyrazine Step2A Mono-SNAr: NaOEt (1 eq), -10°C (Kinetic Control) Start2->Step2A Prod1 2-Ethoxy-3-alkylpyrazine Step1A->Prod1 Int2 2-Chloro-6-ethoxypyrazine Step2A->Int2 Step2B Kumada Coupling: R-MgX, Pd-cat (C-C Bond Formation) Int2->Step2B Prod2 2-Ethoxy-6-alkylpyrazine Step2B->Prod2

Fig 2: Divergent synthetic workflows for 2,3- and 2,6-substituted ethoxypyrazines.

Conclusion & Strategic Applications

The distinction between 2-ethoxy-3-substituted and 2-ethoxy-6-substituted pyrazines is far more than a nomenclature technicality; it is a profound divergence in molecular topology.

For flavor chemists , the contiguous hydrophobic face of the 2,3-isomer provides deep, complex earthy notes ideal for gourmet applications[11], whereas the 2,6-isomer delivers a targeted roasted profile[12]. For drug development professionals , the 2,6-substitution pattern is a powerful tool. By di-hindering N1 and leaving N4 completely exposed, chemists can design highly selective hydrogen-bond acceptors or metal-coordinating ligands, a strategy actively utilized in the synthesis of HCV NS5B polymerase inhibitors and dipeptidyl peptidase IV inhibitors[15][]. Understanding the causality behind these regiochemical traits ensures predictable, scalable, and innovative molecular design.

References

  • FooDB: Showing Compound 2-Ethoxy-3-methylpyrazine (FDB008534). Retrieved from[Link][10]

  • NIST Chemistry WebBook: Pyrazine, 2-ethoxy-6-methyl-. Retrieved from[Link][5]

  • PubChem (NIH): 2-Ethoxy-3-methylpyrazine | CID 122941. Retrieved from[Link][3]

  • Pure Synth: 2-Chloro-6-Methylpyrazine 98.0%(GC). Retrieved from [Link][15]

  • Perfumer & Flavorist: Solving Quality Problems in Several Flavor Aroma Chemicals (15N-NMR Data). Retrieved from[Link][4]

  • ResearchGate: A multifunctional study of naturally occurring pyrazines in biological systems. Retrieved from[Link][1]

  • Advanced Biotech: Natural Pyrazines and Flavor Chemistry. Retrieved from[Link][8]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of novel therapeutic modalities, particularly in the realm of targeted protein degradation, has introduced a new class of complex chemical entities essential for discovery and development. Among these is CAS 1333222-38-0, a molecule of significant interest. This guide provides an in-depth analysis of the commercial landscape for this compound, offering insights into supplier evaluation, prevailing price trends, and the underlying factors that influence market dynamics. As a self-validating system, this document is structured to equip researchers and procurement specialists with the necessary expertise to navigate the sourcing of high-quality reagents, ensuring both scientific integrity and economic prudence in their development pipelines.

Introduction: The Scientific Context of CAS 1333222-38-0

CAS 1333222-38-0 emerges as a critical building block within the rapidly expanding field of PROteolysis TArgeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] This technology represents a paradigm shift in drug discovery, moving beyond simple inhibition to achieve targeted degradation, thereby offering potential solutions for previously "undruggable" targets.[2]

The global PROTAC market is experiencing exponential growth, with projections estimating a value of USD 2.42 billion by 2032, driven by a robust pipeline and significant investment from major pharmaceutical companies.[1] This surge in research and clinical activity directly fuels the demand for specialized chemical intermediates like CAS 1333222-38-0, making a clear understanding of its supply chain essential for any research program in this space.

The Commercial Supplier Landscape: A Framework for Evaluation

Sourcing complex molecules like CAS 1333222-38-0 requires a meticulous supplier evaluation process. The choice of a supplier directly impacts experimental reproducibility, project timelines, and budget allocation. While a multitude of vendors exist, they can be broadly categorized into large, full-service suppliers and smaller, specialized chemical synthesis labs.

Key Supplier Categories:

  • Global Diversified Suppliers: Companies like Thermo Fisher Scientific and MilliporeSigma (formerly Sigma-Aldrich) offer vast catalogs of research chemicals, often with robust quality control systems and extensive distribution networks.[3][4] Their strength lies in reliability and comprehensive documentation.

  • Specialized Chemical Manufacturers: Firms such as BLDpharm and ChemScene focus on providing a wide array of building blocks, advanced intermediates, and novel chemicals, often catering specifically to the needs of medicinal chemistry and drug discovery.[5][6]

A critical aspect of supplier selection is verifying their commitment to quality. Reputable suppliers will readily provide a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) for each batch, detailing purity, identity, and safe handling protocols.[7][9]

Table 1: Key Evaluation Criteria for Chemical Suppliers

CriteriaDescriptionImportance for Researchers
Purity & Quality The percentage of the desired compound in the material, confirmed by analytical methods (e.g., NMR, LC/MS, HPLC).Critical. Impurities can lead to failed experiments, misleading data, and costly project delays.[8]
Documentation Availability and completeness of Certificate of Analysis (CoA), Safety Data Sheet (SDS), and analytical data.High. Ensures traceability, safety, and allows for independent verification of material quality.[7]
Batch-to-Batch Consistency The supplier's ability to provide material with a consistent purity and impurity profile over time.High. Essential for the validity of long-term studies and reproducible results.
Technical Support Access to chemists or technical experts who can answer questions about the product's specifications or stability.Medium. Valuable for troubleshooting and for custom synthesis projects.[5]
Lead Time & Availability The time required to receive the compound after placing an order, and whether it is a stock item or requires synthesis.High. Directly impacts project planning and timelines. Supply chain disruptions can cause significant delays.[10]
Scalability The supplier's capacity to provide larger quantities (from milligrams to kilograms) as a project progresses from discovery to development.High. Choosing a supplier that can scale avoids the need for costly and time-consuming tech transfers later.[4][8]
Workflow for Supplier Qualification

To ensure the integrity of the research pipeline, a structured approach to qualifying new suppliers is recommended. This workflow minimizes risks associated with material quality and supply chain reliability.

SupplierQualification cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Final Selection A Identify Potential Suppliers (Catalogues, Databases) B Request Documentation (CoA, SDS, Purity Specs) A->B C Initial Price & Lead Time Inquiry B->C D Review Analytical Data (NMR, LC/MS) C->D If docs acceptable E Order Small Test Sample D->E F In-House QC Verification E->F G Assess Performance (Purity, Consistency) F->G If QC passes H Negotiate Bulk Pricing & Supply Agreement G->H I Approve Supplier H->I

Caption: A multi-phase workflow for qualifying suppliers of critical research chemicals.

Price Trends and Market Dynamics

Direct historical price trend data for a specific, non-commodity chemical like CAS 1333222-38-0 is not publicly available. However, by analyzing the market for complex small molecules and PROTAC precursors, we can delineate the key factors that govern its pricing. The price is not a static figure but a dynamic variable influenced by a confluence of technical and economic factors.

Key Drivers of Price Volatility:

  • Synthesis Complexity: The number of synthetic steps, the cost of raw materials, the need for specialized reagents or catalysts, and the overall yield are the primary determinants of the base price.[10] Complex small molecules often require multi-step syntheses, which inherently increases manufacturing costs.[11]

  • Purity and Quality Control: Higher purity specifications demand more rigorous purification methods (e.g., preparative HPLC) and extensive analytical testing, both of which add significant cost.[9] The expenses associated with quality control and ensuring compliance with regulatory standards are factored into the final price.[10]

  • Scale of Production: The principle of economies of scale applies. The price per milligram or gram is significantly higher for small, research-scale quantities than for bulk orders produced in a kilo-lab or pilot plant.[8]

  • Supply Chain and Raw Material Costs: The cost and availability of key starting materials can be volatile.[10] Global events, trade policies, and logistical disruptions can impact the entire supply chain, leading to price fluctuations.[10]

  • Market Demand: As a key component in a rapidly growing therapeutic area, the demand for CAS 1333222-38-0 is expected to rise.[1][12] This increasing demand, especially if supply is limited, will exert upward pressure on prices.

  • Intellectual Property: The patent landscape surrounding the molecule and its synthesis routes can influence which manufacturers can produce it and at what cost.

Expected Price Trends

Given the burgeoning interest in PROTACs, the price of essential building blocks like CAS 1333222-38-0 is likely to exhibit a dual trend:

  • Short-Term: High initial pricing due to complex synthesis, limited number of suppliers, and high R&D demand.

  • Long-Term: A potential decrease in price per unit as synthesis routes become more optimized, more suppliers enter the market, and bulk manufacturing processes are established to meet clinical and commercial demand. However, this may be offset by overall market growth.

Experimental Protocols: Ensuring Material Integrity

Upon receiving a new batch of CAS 1333222-38-0, it is a critical best practice to perform in-house quality control verification, even when a supplier's CoA is provided. This self-validating step ensures the material meets the specific requirements of the intended experiments.

Protocol: Identity and Purity Verification via LC/MS
  • Objective: To confirm the molecular weight and estimate the purity of the received material.

  • Materials:

    • Sample of CAS 1333222-38-0

    • LC/MS-grade Acetonitrile (ACN)

    • LC/MS-grade Water

    • LC/MS-grade Formic Acid (FA)

    • Vials for sample preparation

    • Calibrated HPLC/UHPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO or ACN). Further dilute to a working concentration of ~10-50 µg/mL in 50:50 ACN/Water.

    • LC Conditions (Typical):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% FA in Water.

      • Mobile Phase B: 0.1% FA in ACN.

      • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, then return to initial conditions.

      • Flow Rate: 0.3-0.5 mL/min.

      • Injection Volume: 1-5 µL.

    • MS Conditions (Typical):

      • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

      • Mass Range: Scan from m/z 100 to 1000.

      • Data Acquisition: Acquire both full scan data and, if possible, fragmentation data (MS/MS) for structural confirmation.

  • Data Analysis:

    • Identity Confirmation: Extract the ion chromatogram for the expected mass of the protonated molecule [M+H]⁺. The observed mass should be within a 5 ppm tolerance of the calculated exact mass.

    • Purity Estimation: Integrate the peak area of the main compound in the total ion chromatogram (TIC) or UV chromatogram (e.g., at 254 nm). Purity is expressed as the percentage of the main peak area relative to the total area of all detected peaks.

This protocol provides a robust, independent verification of the material's quality, safeguarding downstream experiments.[13]

Conclusion and Future Outlook

Navigating the supply chain for a specialized intermediate like CAS 1333222-38-0 requires a blend of scientific acumen and strategic sourcing. As the field of targeted protein degradation matures from preclinical research to clinical application, the demand for high-quality, well-characterized building blocks will only intensify. Researchers and drug developers must prioritize partnerships with reliable suppliers who demonstrate a commitment to quality, transparency, and scalability. While market forces will continue to influence price, a thorough understanding of the cost drivers—from synthesis complexity to market demand—allows for better budgeting and strategic procurement. Ultimately, the integrity of the science begins with the integrity of the materials. A diligent, well-documented, and independently verified approach to sourcing is the bedrock of successful and reproducible research.

References

  • The Calculated Chemist. (2023, September 13). Top 10 Suppliers for Laboratory Chemicals and Supplies. Retrieved February 27, 2026, from [Link]

  • Pure Synth. (n.d.). Research Chemicals Supplier | Trusted Laboratory Compounds. Retrieved February 27, 2026, from [Link]

  • Pharma Manufacturing. (2022, May 27). The rise of complex chemistry in small molecule API development. Retrieved February 27, 2026, from [Link]

  • Patheon. (2024, April 9). Mastering complex small molecule APIs and formulations. Retrieved February 27, 2026, from [Link]

  • McKinsey & Company. (2024, July 26). Decarbonizing API manufacturing: Unpacking the cost and regulatory requirements. Retrieved February 27, 2026, from [Link]

  • Pharmaceutical Outsourcing. (2019, September 18). Managing Cost Over-Runs in API Manufacturing. Retrieved February 27, 2026, from [Link]

  • Coherent Market Insights. (n.d.). PROTAC Market Size, Opportunities YoY Growth Rate, 2032. Retrieved February 27, 2026, from [Link]

  • Pharmaoffer.com. (2025, August 29). API (Active Ingredient) Price Volatility: Why You Should Care. Retrieved February 27, 2026, from [Link]

  • SkyQuest Technology Consulting. (2025, December 15). Proteolysis-targeting chimeric molecules (PROTACs) Market Growth & Revenue Trends 2033. Retrieved February 27, 2026, from [Link]

  • Data Bridge Market Research. (n.d.). PROTAC Targeted Protein Degrader Therapies Market Size, Trends, Growth Report 2033. Retrieved February 27, 2026, from [Link]

  • Precedence Research. (n.d.). Protac - Targeted protein degradation market outlook. Retrieved February 27, 2026, from [Link]

  • Polaris Market Research. (2024, November). Targeted Protein Degradation Market Size, Industry Demand, 2034. Retrieved February 27, 2026, from [Link]

  • Lee, D. W., & Welch, C. J. (2002). LC/MS applications in drug development. Current topics in medicinal chemistry, 2(1), 1-17. Retrieved February 27, 2026, from [Link]

Sources

Technical Guide: Methoxyphenyl-Pyrazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of methoxyphenyl-pyrazine scaffolds, focusing on their medicinal chemistry, synthetic pathways, and pharmacological applications in kinase inhibition and GPCR antagonism.

Executive Summary

The methoxyphenyl-pyrazine scaffold represents a privileged structural motif in modern medicinal chemistry. It combines the electron-deficient, hydrogen-bond-accepting nature of the pyrazine ring with the lipophilic, electron-donating properties of the methoxyphenyl group. This unique electronic push-pull system allows for precise tuning of binding affinity in ATP-binding pockets (kinases) and allosteric sites (GPCRs).

This guide dissects the utility of this scaffold, specifically targeting Casein Kinase 2 (CSNK2A) inhibition and Adenosine Receptor (A2A) antagonism. It provides validated synthetic protocols and structural insights for researchers optimizing lead compounds.

Chemical Architecture & Properties[1][2][3][4]

The Pyrazine Core

The pyrazine ring is a 1,4-diazine. Unlike pyridine, it possesses two nitrogen atoms that lower the energy of the


-system, making the ring electron-deficient (

-deficient).
  • Basicity: Weakly basic (pKa

    
     0.6).
    
  • Interaction Mode: Acts primarily as a hydrogen bond acceptor (HBA) in biological systems.

  • Metabolic Stability: Generally resistant to oxidative metabolism compared to phenyl rings, though susceptible to nucleophilic attack at the C-2/C-3 positions.

The Methoxyphenyl Substituent

The addition of a methoxyphenyl group (typically at the C-2 position) introduces:

  • Lipophilicity: Increases logP, enhancing membrane permeability.

  • Electronic Effect: The methoxy group (-OCH

    
    ) is a weak 
    
    
    
    -acceptor but a strong
    
    
    -donor. When para-substituted, it enriches the electron density of the phenyl ring, facilitating
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
  • Conformational Lock: The rotation around the C(pyrazine)-C(phenyl) bond allows the molecule to adopt a planar or twisted conformation depending on steric hindrance, crucial for "induced fit" binding.

Synthetic Methodologies

The most robust method for constructing 2-(methoxyphenyl)pyrazines is the Suzuki-Miyaura Cross-Coupling . This pathway offers high yields, tolerance for functional groups, and scalability.

Protocol: Palladium-Catalyzed Suzuki Coupling

Objective: Synthesis of 2-(4-methoxyphenyl)pyrazine from 2-chloropyrazine.

Reagents:

  • Substrate: 2-Chloropyrazine (1.0 eq)

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl

    
     (0.05 eq) or Pd(PPh
    
    
    
    )
    
    
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 eq)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with 2-chloropyrazine, 4-methoxyphenylboronic acid, and the palladium catalyst under an inert atmosphere (Nitrogen or Argon).

  • Solvation: Add degassed 1,4-dioxane, followed by the aqueous Na

    
    CO
    
    
    
    solution.
  • Reflux: Heat the mixture to 90–100°C for 4–12 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc) or LC-MS.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove palladium residues. Dilute with ethyl acetate and wash with brine.

  • Purification: Dry the organic layer over anhydrous MgSO

    
    , concentrate in vacuo, and purify via silica gel column chromatography.
    
Synthetic Logic Flow (Visualization)

SuzukiSynthesis Start 2-Chloropyrazine (Electrophile) Intermed Oxidative Addition Complex Start->Intermed Pd(0) Boronic 4-Methoxyphenyl Boronic Acid Transmetal Transmetallation (Base Assisted) Boronic->Transmetal + Na2CO3 Catalyst Pd(dppf)Cl2 Catalytic Cycle Catalyst->Intermed Regeneration Intermed->Transmetal Product 2-(4-Methoxyphenyl) pyrazine Transmetal->Product Reductive Elimination

Caption: Mechanistic flow of the Suzuki-Miyaura coupling to generate the methoxyphenyl-pyrazine core.

Pharmacological Applications[1][2][3][5][6][7][8][9][10][11]

Casein Kinase 2 (CSNK2A) Inhibition

The methoxyphenyl-pyrazine scaffold has emerged as a potent inhibitor of CSNK2A , a serine/threonine kinase implicated in cancer (anti-apoptotic activity) and viral replication (SARS-CoV-2).

  • Mechanism: The pyrazine nitrogen acts as a hinge binder in the ATP pocket of the kinase.

  • The Methoxy Role: In 2,6-disubstituted pyrazines, a 2-(4-methoxyphenyl) group extends into the hydrophobic pocket adjacent to the hinge region. The methoxy oxygen often forms water-mediated hydrogen bonds or direct interactions with lysine residues.

  • Selectivity Challenge: A major hurdle is selectivity against PIM kinases (PIM1, PIM3), which share high structural homology.

    • Solution: Introduction of a bulky group (e.g., 6-isopropoxyindole) at the 6-position of the pyrazine ring can sterically clash with PIM kinases while being tolerated by CSNK2A [1].

Data Summary: Selectivity Profile

Compound VariantR2 SubstituentR6 SubstituentCSNK2A IC50 (nM)PIM3 IC50 (nM)Selectivity Ratio
Lead A 4-COOH-PhenylIsopropylamino9400~44x
Lead B 4-Methoxy-PhenylIsopropylamino5<3Poor (Dual)
Optimized C 4-Methoxy-PhenylIsopropoxyindole 12 >350 ~30x
Adenosine Receptor Antagonism (A2A)

Methoxyphenyl-pyrazines serve as antagonists for the Adenosine A2A receptor, a GPCR target for Parkinson’s disease and cancer immunotherapy.

  • Binding Mode: The scaffold mimics the adenine core of the endogenous ligand. The methoxyphenyl group often targets the "extracellular vestibule" of the receptor, providing subtype selectivity (A2A vs. A1).

  • Clinical Relevance: Antagonists prevent adenosine-mediated immunosuppression in the tumor microenvironment and improve motor function in Parkinson's models by modulating dopamine signaling [2].

Signaling Pathway Visualization

CSNK2A_Pathway Drug Methoxyphenyl-Pyrazine Inhibitor CSNK2A CSNK2A (Casein Kinase 2) Drug->CSNK2A Inhibits Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces (via inhibition) Substrates Phosphorylation of NF-kB / AKT / PTEN CSNK2A->Substrates Activates Survival Cell Survival & Proliferation Substrates->Survival Promotes Viral Viral Replication (e.g., SARS-CoV-2) Substrates->Viral Facilitates

Caption: Impact of methoxyphenyl-pyrazine inhibition on CSNK2A-mediated cell survival and viral replication.

Structure-Activity Relationship (SAR)[12]

To optimize this scaffold, modifications should follow these established trends:

PositionModificationEffect on ActivityRationale
Pyrazine N1/N4 None (Core)EssentialRequired for H-bonding with the kinase hinge region (e.g., Valine/Leucine backbone).
Phenyl Ring (C2) 4-Methoxy Increases Electron donation strengthens

-stacking; lipophilicity aids pocket penetration.
Phenyl Ring (C2) 4-Carboxylic AcidVariableIncreases solubility but may reduce permeability; critical for specific salt bridges.
Pyrazine C6 Bulky Amine/EtherSelectivity Steric bulk at C6 clashes with the PIM kinase ATP pocket (Gatekeeper residue differences) but fits CSNK2A.
Pyrazine C3/C5 Small AlkylDecreasesOften tolerated but usually reduces potency due to steric clashes with the hinge.

References

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Adenosine A2A Receptor Antagonists and Parkinson's Disease. Source: ACS Chemical Neuroscience / NIH. URL:[Link]

  • Synthesis and Antiproliferative Activity of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives. Source: Bioorganic Chemistry / NIH. URL:[Link]

The Bioactivity Potential of 2-Ethoxy-6-(2-methoxyphenyl)pyrazine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazine Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazine core, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a cornerstone in the design of novel therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold for interacting with a wide array of biological targets.[1] Pyrazine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] This guide provides an in-depth technical exploration of the bioactivity potential of a specific class of these compounds: 2-Ethoxy-6-(2-methoxyphenyl)pyrazine analogs. By synthesizing current research and providing detailed experimental insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and evaluate novel pyrazine-based drug candidates.

Synthetic Strategies for this compound Analogs

The synthesis of 2,6-disubstituted pyrazines, such as the target this compound, can be efficiently achieved through a strategic combination of cross-coupling and nucleophilic substitution reactions. A plausible and versatile synthetic route is outlined below, commencing from the readily available 2,6-dichloropyrazine.

Proposed Synthetic Pathway

The overall synthetic strategy involves a two-step process: a regioselective Suzuki-Miyaura cross-coupling reaction to introduce the 2-methoxyphenyl group, followed by a nucleophilic aromatic substitution to install the ethoxy moiety.

Synthetic Pathway A 2,6-Dichloropyrazine B 2-Chloro-6-(2-methoxyphenyl)pyrazine A->B Suzuki-Miyaura Coupling reagent1 2-Methoxyphenylboronic acid, Pd catalyst, Base C This compound B->C Nucleophilic Aromatic Substitution reagent2 Sodium ethoxide, Ethanol

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Part 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Chloro-6-(2-methoxyphenyl)pyrazine

This protocol is adapted from established methods for the synthesis of 2-aryl-6-chloropyrimidines and other heteroaryl compounds.[3]

Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the arylation of heteroaryl halides.[4][5][6] The use of a palladium catalyst, such as Pd(dppf)Cl₂, is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5] The choice of base and solvent system is critical for achieving high yields and preventing side reactions.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyrazine (1.0 eq), 2-methoxyphenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 2-Chloro-6-(2-methoxyphenyl)pyrazine.

Part 2: Nucleophilic Aromatic Substitution for the Synthesis of this compound

This protocol is based on established procedures for the nucleophilic substitution of chloropyrazines with alkoxides.[7][8][9]

Rationale: The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (S_NAr).[9] The chlorine atom on the pyrazine ring is a good leaving group, and sodium ethoxide serves as a potent nucleophile to displace it. The reaction is typically carried out in the corresponding alcohol as the solvent.

Step-by-Step Protocol:

  • Preparation of Sodium Ethoxide: In a separate flame-dried flask under an inert atmosphere, dissolve sodium metal (1.5 eq) in anhydrous ethanol with gentle heating to form a solution of sodium ethoxide.

  • Reaction Setup: To the solution of sodium ethoxide, add a solution of 2-Chloro-6-(2-methoxyphenyl)pyrazine (1.0 eq) in anhydrous ethanol dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and carefully quench with water.

  • Purification: Concentrate the mixture under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.

Bioactivity Profile of this compound Analogs

The bioactivity of pyrazine analogs is heavily influenced by the nature and position of their substituents. The combination of an ethoxy group at the 2-position and a 2-methoxyphenyl group at the 6-position is anticipated to confer a unique pharmacological profile.

Anticancer Potential

Pyrazine derivatives are a well-established class of anticancer agents, often functioning as kinase inhibitors.[10] The structural motif of 2,6-disubstituted pyrazines is particularly prevalent in compounds targeting protein kinases.

Mechanism of Action: Kinase Inhibition

A key target for many pyrazine-based anticancer drugs is the protein kinase family. For instance, analogs of 2,6-disubstituted pyrazines have been identified as potent inhibitors of Casein Kinase 2 (CSNK2A), a serine/threonine kinase implicated in cell proliferation and survival.[11][12][13][14][15][16][17]

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor CSNK2A CSNK2A Receptor->CSNK2A activates Downstream Downstream Effectors (e.g., Akt, NF-κB) CSNK2A->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation PyrazineAnalog This compound Analog PyrazineAnalog->CSNK2A inhibits

Caption: Inhibition of CSNK2A signaling by a pyrazine analog.

Quantitative Data: Anticancer Activity of Related Pyrazine Analogs

While specific data for this compound is not publicly available, the following table summarizes the anticancer activity of structurally related pyrazole and pyrazoline derivatives against common cancer cell lines.

Compound ClassCell LineIC₅₀ (µM)Reference
Pyrazole DerivativeHCT-1164.2[18]
Pyrazole DerivativeMCF-717.8[18]
Coumarin-Pyrazoline HybridHCT-1160.01[12]
Coumarin-Pyrazoline HybridMCF-70.49[12]
Thiazole-Quinoline-PyrazolineMCF-70.227[12]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogs (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Potential

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrazine derivatives have emerged as promising anti-inflammatory agents.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

One of the primary mechanisms of anti-inflammatory action is the inhibition of nitric oxide (NO) production in macrophages.[11][19] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (such as the RAW264.7 cell line) to produce pro-inflammatory mediators, including NO, through the upregulation of inducible nitric oxide synthase (iNOS).

Anti_inflammatory_Workflow A RAW264.7 Macrophages B Pre-treatment with Pyrazine Analog A->B C LPS Stimulation B->C D Incubation C->D E Nitric Oxide (NO) Measurement (Griess Assay) D->E

Caption: Workflow for assessing anti-inflammatory activity.

Quantitative Data: Anti-inflammatory Activity of Related Pyrazine Analogs

The following table presents data on the anti-inflammatory activity of a pyrazine-containing compound.

Compound ClassAssayActivityReference
Pyrazine-containing derivativeInhibition of NO production in LPS-stimulated RAW264.7 macrophages56.32% inhibition at 20 µM[2]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

Rationale: The Griess assay is a colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of NO. This assay is used to quantify NO production by cells in culture.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW264.7 macrophages in 96-well plates until they reach 80-90% confluency.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound analogs for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

  • Griess Assay: Collect the cell culture supernatant. Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO production inhibition compared to the vehicle control.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazine derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[1][2][13][20][21][22][23]

Quantitative Data: Antimicrobial Activity of Related Pyrazine Analogs

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial efficacy.

Compound ClassOrganismMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazine derivativeS. aureus32[20]
Triazolo[4,3-a]pyrazine derivativeE. coli16[20]
Pyrazine-2-carboxylic acid derivativeS. aureus>50[13]
Pyrazine-2-carboxylic acid derivativeE. coli50[13]
6-alkylamino-N-phenylpyrazine-2-carboxamideMRSA7.8 µM[22]

Experimental Protocol: Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

Rationale: The microbroth dilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the this compound analogs in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents with diverse bioactivities. The synthetic route outlined in this guide provides a practical approach for the synthesis and derivatization of these analogs. The anticipated anticancer, anti-inflammatory, and antimicrobial properties, grounded in the known activities of related pyrazine derivatives, warrant further investigation. Future research should focus on the synthesis of a focused library of analogs to establish clear structure-activity relationships (SAR). Elucidation of the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as clinical candidates. This technical guide serves as a foundational resource to stimulate and guide these future drug discovery efforts.

References

  • He, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7899. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Drug Development Research, 85(2), e22173. Available from: [Link]

  • Al-Warhi, T., et al. (2021). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Molecules, 26(19), 5941. Available from: [Link]

  • Tzara, A., et al. (2020). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. International Journal of Molecular Sciences, 21(15), 5507. Available from: [Link]

  • Shalini, S., et al. (2017). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1638-1649. Available from: [Link]

  • Galal, K. A., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters, 103, 129617. Available from: [Link]

  • He, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7899. Available from: [Link]

  • Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. Available from: [Link]

  • Georgiou, I., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4350. Available from: [Link]

  • Gürsoy, A., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(4), 386-394. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2023). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages. Drug Development Research. Available from: [Link]

  • Al-Ostath, A. I., et al. (2021). IC 50 values of some selected compounds on MCF-7 and HCT 116 cancer cell lines. ResearchGate. Available from: [Link]

  • Bramwell, A. F., et al. (1969). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 1627-1632. Available from: [Link]

  • Murti, P. S. R., et al. (1979). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Indian Journal of Chemistry, 17B, 423-424. Available from: [Link]

  • Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. Available from: [Link]

  • Chen, C. C., et al. (2012). Anti-inflammatory activity assay using LPS-induced RAW264.7 cells. (A)... ResearchGate. Available from: [Link]

  • Jampilek, J., et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design, 86(4), 545-556. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2021). Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. Molecules, 26(21), 6489. Available from: [Link]

  • Katritzky, A. R., et al. (2011). Pyrazines (Update 2011). Science of Synthesis, 2011/1, 277-339. Available from: [Link]

  • Galal, K. A., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters, 103, 129617. Available from: [Link]

  • Cernijenko, A., et al. (2019). Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones—In Vitro and In Silico Study. Antioxidants, 8(4), 90. Available from: [Link]

  • Kulkarni, S. K., et al. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 107-113. Available from: [Link]

  • Ghorai, S., et al. (2015). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Molecules, 20(12), 22003-22011. Available from: [Link]

  • DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation. (1980). Google Patents.
  • Wang, Y., et al. (2022). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Molecules, 27(3), 1018. Available from: [Link]

  • Ramanayake, D. J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. University of Calgary. Available from: [Link]

  • Wu, Y., et al. (2011). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters, 13(8), 1908-1911. Available from: [Link]

  • Ramanayake, D. J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 12(45), 29334-29339. Available from: [Link]

  • Soderberg, T. (2023). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Chemistry LibreTexts. Available from: [Link]

  • Singh, R., et al. (2012). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available from: [Link]

  • Saini, M. S., et al. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 41(14), 6743-6763. Available from: [Link]

  • Nucleophilic Substitution Reactions - Haloalkanes. CK-12 Foundation. Available from: [Link]

  • Perlinger, J. A., et al. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2459-2464. Available from: [Link]_

Sources

Methodological & Application

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of Chloropyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The pyrazine scaffold is a privileged structure in medicinal chemistry and materials science, frequently found in kinase inhibitors, amiloride derivatives, and advanced organic frameworks. However, the functionalization of pyrazines via transition-metal catalysis presents unique chemical challenges.

Chloropyrazines are highly electron-deficient heteroaromatics. While this electron deficiency facilitates rapid oxidative addition to palladium(0) species, it also makes the substrate highly susceptible to competing nucleophilic aromatic substitution (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


) and intermolecular deprotonation. Furthermore, the two basic nitrogen atoms within the pyrazine ring possess a strong affinity for transition metals. In poorly optimized systems, these nitrogen atoms can coordinate to the palladium center, forming stable, off-cycle complexes that poison the catalyst and halt the reaction.

To overcome these barriers, modern protocols rely on a delicate balance of steric bulk and electronic enrichment in the ligand design. Strongly


-donating, sterically hindered ligands—such as N-Heterocyclic Carbenes (NHCs, e.g., PEPPSI-IPr), Buchwald biaryl phosphines (e.g., RuPhos), or proazaphosphatranes—are strictly required[1][2]. The steric bulk physically shields the palladium center, preventing the pyrazine nitrogens from coordinating, while the strong electron donation accelerates both transmetalation and reductive elimination.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Fast for e-deficient pyrazine) Pd0->OA + Chloropyrazine PdII Pd(II)(Pyrazinyl)(Cl)L_n Intermediate OA->PdII TM Transmetalation / Amine Binding (Steric bulk prevents N-coordination) PdII->TM + Nucleophile/Base PdII_Nu Pd(II)(Pyrazinyl)(Nu)L_n Pre-elimination Complex TM->PdII_Nu - Base·HCl RE Reductive Elimination (Driven by bulky ligands) PdII_Nu->RE RE->Pd0 Regenerates Pd(0) Product Functionalized Pyrazine RE->Product

Catalytic cycle highlighting the mechanistic challenges specific to chloropyrazines.

Quantitative Data Summary

The following table synthesizes the optimized reaction conditions and expected yields for the three primary classes of palladium-catalyzed cross-coupling involving chloropyrazines, based on validated literature parameters[1][3].

Coupling TypeElectrophileNucleophileCatalyst / Ligand SystemBaseSolvent / TempExpected Yield
Suzuki-Miyaura (C-C) 2-ChloropyrazineArylboronic AcidsPd-PEPPSI-IPr (1-5 mol%) or Pd(II) ONO Pincers

or

Dioxane/H₂O or Toluene/H₂O (80-100 °C)75 - 95%
Buchwald-Hartwig (C-N) 2-ChloropyrazinePrimary/Secondary Amines

+

(1-2 mol%)

or

1,4-Dioxane (100 °C)80 - 98%
Phosphorus-Carbon (P-C) 2,6-DichloropyrazinePhosphites / Phosphines

(1 mol%)
DBU or DIPEAAcetonitrile (Reflux)81 - 95%

Step-by-Step Experimental Protocols

Workflow Setup 1. Reagent Setup (Glovebox/Schlenk) Degas 2. Degassing (Argon/N2 Purge) Setup->Degas Heat 3. Reaction (80-110°C, 12-24h) Degas->Heat Workup 4. Aqueous Workup (Extraction) Heat->Workup Purify 5. Purification (Chromatography) Workup->Purify

Standardized experimental workflow for air-sensitive cross-coupling reactions.

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol utilizes a highly active Pd-NHC precatalyst (PEPPSI-IPr) to suppress pyrazine coordination and drive the coupling of sterically hindered arylboronic acids[4].

  • Preparation : In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloropyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd-PEPPSI-IPr (0.01 to 0.05 mmol, 1-5 mol%), and anhydrous

    
     (2.0 mmol)[4].
    
  • Atmosphere Exchange : Seal the tube with a septum. Evacuate the vessel and backfill with high-purity Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Solvent Addition : Syringe in 5 mL of degassed 1,4-dioxane and 1 mL of degassed distilled water. The biphasic system aids in the dissolution of the inorganic base[4].

  • Reaction : Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in an oil bath at 80–100 °C with vigorous stirring for 12–18 hours[5].

  • Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo[5].
    
  • Purification : Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the biaryl pyrazine.

Protocol B: Buchwald-Hartwig Amination

Due to the risk of


 side reactions with aliphatic amines, a highly active catalyst system utilizing 

and a bulky proazaphosphatrane ligand is employed to ensure the cross-coupling pathway outcompetes uncatalyzed substitution[1].
  • Preparation : Inside an Argon-filled glovebox, charge a reaction vial with

    
     (0.01 mmol, 1 mol% Pd), the proazaphosphatrane ligand 
    
    
    
    (0.02 mmol, 2 mol%), and
    
    
    (1.4 mmol)[1].
  • Substrate Addition : Add 2-chloropyrazine (1.0 mmol) and the desired amine (1.2 mmol). If the substrates are liquids, add them outside the glovebox via a microsyringe under an Argon counter-flow.

  • Solvent Addition : Add 4 mL of anhydrous, degassed 1,4-dioxane.

  • Reaction : Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir at 100 °C for 18–24 hours[1].

  • Workup : Cool to room temperature, dilute with dichloromethane (10 mL), and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification : Purify via flash chromatography (neutral alumina is recommended for highly basic aminopyrazines to prevent streaking).

Protocol C: Phosphorus-Carbon (P-C) Cross-Coupling

This protocol allows for the synthesis of phosphorylated pyrazines (useful as extractants for trivalent cations) using a bidentate phosphine ligand (dppf) which resists displacement by the pyrazine substrate.

  • Preparation : To a solution of 2-chloropyrazine (10.0 mmol) and

    
     (0.073 g, 1 mol%) in anhydrous acetonitrile (50 mL), add the phosphorus pronucleophile (e.g., diphenylphosphine or diisopropylphosphite, 10.0 mmol).
    
  • Base Addition : Slowly add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Hünig's base (10.0 mmol) via syringe.

  • Reaction : Reflux the resulting mixture under an inert atmosphere for 20 hours.

  • Workup : Remove the acetonitrile solvent in vacuo. Partition the resulting residue between water (50 mL) and ethyl acetate (50 mL). Separate the layers and extract the aqueous phase once more with ethyl acetate (25 mL).

  • Isolation : Dry the combined organic phases over

    
    , filter, and evaporate all volatiles. Purify by crystallization or chromatography depending on the lipophilicity of the resulting phosphonopyrazine.
    

Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the protocols, the following self-validation checks must be integrated into the workflow:

  • Reaction Monitoring : Monitor the disappearance of the highly UV-active 2-chloropyrazine starting material via TLC (typically

    
     ~0.6 in 3:1 Hexanes:EtOAc).
    
  • Quenching & Mass Confirmation : Before full workup, extract a 50

    
     aliquot, dilute in LC-MS grade methanol, filter through a 0.2 
    
    
    
    PTFE syringe filter, and analyze via LC-MS. The presence of the product mass
    
    
    and the absence of the starting material mass confirms catalytic turnover.
  • Byproduct Analysis : In Suzuki couplings, monitor for the presence of homocoupled arylboronic acid (biaryl). High levels of homocoupling indicate excessive oxygen ingress during the degassing phase[6]. In Buchwald-Hartwig aminations, the presence of reduced pyrazine (dehalogenation) indicates that reductive elimination is too slow, requiring a switch to a bulkier ligand.

References

  • Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(iii)-selective extractants Source: Organic & Biomolecular Chemistry (RSC Publishing), 2012. URL:[Link]

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes Source: Inorganica Chimica Acta, 2022. URL:[Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides Source: The Journal of Organic Chemistry (ACS Publications), 2004. URL:[Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media Source: Journal of Organometallic Chemistry, 2018. URL:[Link]

Sources

Handling and storage stability of ethoxy-substituted pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Stability Protocols for Ethoxy-Substituted Pyrazines

Introduction: The Stability Paradox of Alkoxypyrazines

Ethoxy-substituted pyrazines (e.g., 2-ethoxy-3-methylpyrazine, 2-ethoxy-3-isopropylpyrazine) represent a class of high-impact odorants and pharmaceutical intermediates. While the pyrazine ring itself possesses significant aromatic stability, the alkoxy substituent introduces a specific vulnerability: acid-labile ether functionality.

In drug development and flavor chemistry, the integrity of these molecules is paramount. A loss of the ethoxy group does not merely reduce purity; it fundamentally alters the sensory profile (from "nutty/green" to "musty/neutral") or pharmacological potency. This guide moves beyond generic "store at -20°C" advice to explain the mechanistic drivers of degradation and provides a self-validating protocol to ensure data integrity.

Chemical Stability Profile: Mechanisms of Degradation

To handle these compounds effectively, one must understand the three primary failure modes.

A. Acid-Catalyzed Hydrolysis (The Primary Threat)

Unlike alkylpyrazines, ethoxy-pyrazines behave similarly to vinyl ethers. In the presence of protic acids (even trace acidity on glass surfaces) and moisture, the ether linkage is susceptible to cleavage.

  • Mechanism: Protonation of the ring nitrogen or the ether oxygen facilitates nucleophilic attack by water.

  • Result: Conversion to the corresponding 2-hydroxypyrazine (which tautomerizes to the 2(1H)-pyrazinone ) and ethanol.

  • Impact: Pyrazinones are non-volatile solids with drastically different solubility and no aroma value.

B. N-Oxidation

The nitrogen atoms in the pyrazine ring are nucleophilic.

  • Condition: Exposure to peroxides (often found in aged ether/THF solvents) or atmospheric oxygen under light.

  • Result: Formation of Pyrazine N-oxides.

  • Impact: Change in polarity and retention time; potential false negatives in target screening.

C. Photolytic Instability

Pyrazines absorb UV light, leading to radical formation.

  • Condition: Clear glass storage under fluorescent or sunlight.

  • Result: Radical polymerization or ring-opening reactions.

Visualization: Degradation Pathways

The following diagram maps the critical degradation routes you must mitigate against.

G Ethoxypyrazine Ethoxy-Substituted Pyrazine Protonation Protonation (Acidic Trace) Ethoxypyrazine->Protonation Trace Acid Oxidation Oxidation (Peroxides/O2) Ethoxypyrazine->Oxidation Air/Light Hydrolysis Hydrolysis (+ H2O) Protonation->Hydrolysis Pyrazinone 2(1H)-Pyrazinone (Non-volatile Solid) Hydrolysis->Pyrazinone Loss of Ethanol NOxide N-Oxide Derivative Oxidation->NOxide

Caption: Figure 1. Primary degradation pathways of ethoxy-substituted pyrazines. The hydrolysis pathway to pyrazinone is irreversible and catalyzed by trace acidity.

Detailed Handling & Storage Protocols

This protocol is designed to be self-validating . By including specific checkpoints, you confirm the system's integrity before committing valuable samples.

Phase 1: Storage of Neat Standards
ParameterSpecificationRationale
Temperature -20°C (± 5°C)Arrhenius suppression of hydrolysis/oxidation rates.
Atmosphere Argon (Ar) or Nitrogen (N₂)Displaces O₂ and moisture. Ar is heavier than air, offering better blanket protection.
Container Amber Silanized GlassCritical: Silanization deactivates surface silanol groups (Si-OH), which are acidic enough to catalyze hydrolysis. Amber glass blocks UV.
Cap Liner PTFE-lined SiliconePrevents leaching of plasticizers and offers the best chemical resistance.
Phase 2: Handling & Sample Preparation

Safety Note: Ethoxy-pyrazines are potent odorants ("Stench" hazard). All work must be performed in a functioning fume hood. Double-gloving is recommended to prevent dermal absorption and persistent odor on skin.

Step-by-Step Workflow:

  • Equilibration: Allow the storage vial to reach room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture inside, creating the water source needed for hydrolysis.

  • Solvent Selection: Use anhydrous, non-acidic solvents .

    • Recommended: Dichloromethane (Amylene stabilized), Ethanol (Absolute).

    • Avoid: Chloroform (often contains HCl traces), Ethers (peroxide risk).

  • Transfer: Use gas-tight syringes or positive-displacement pipettes. Avoid pouring.

  • Re-sealing: Purge the headspace with a gentle stream of Argon before recapping immediately.

Analytical Quality Control (The Self-Validating System)

To ensure your data is reliable, you must implement a "System Suitability Test" (SST) that detects degradation before it ruins your dataset.

Method: GC-MS with Stable Isotope Dilution Assay (SIDA)

The "Gold Standard" Validation: Use a deuterated internal standard (e.g., 2-methoxy-d3-pyrazine or a commercially available alkyl-pyrazine-d6). The internal standard acts as a probe for the entire analytical chain.

Protocol:

  • Spike: Add the Internal Standard (IS) to every sample and standard at a constant concentration.

  • Monitor: Track the Area Ratio (Analyte/IS).

  • The "Pyrazinone Check":

    • Pyrazinones are much more polar than ethoxy-pyrazines.

    • In a standard non-polar GC column (e.g., DB-5MS), pyrazinones will either not elute (stick to the inlet) or elute with severe tailing much later.

    • Validation Step: If your IS peak area drops significantly or the peak shape deteriorates (tailing factor > 1.5), it indicates active sites (acidity) in your liner or column are degrading the pyrazines during analysis.

System Suitability Criteria (Pass/Fail):

MetricAcceptance CriteriaCorrective Action
IS Peak Symmetry 0.9 – 1.2 (Tailing Factor)Change inlet liner (deactivated); trim column guard.
Retention Time Shift < 0.05 min deviationCheck carrier gas flow; check for leaks (O₂ ingress).
Appearance Clear, colorless solutionIf yellow/cloudy: Discard. Indicates oxidation or polymerization.

Workflow Visualization: Handling Decision Tree

Workflow Start Start: Remove Vial from -20°C Equilibrate Equilibrate to Room Temp (Closed Vial) Start->Equilibrate CheckSeal Inspect Septum/Cap Equilibrate->CheckSeal Open Open under Inert Gas (Argon/N2) CheckSeal->Open Solvent Dissolve in Anhydrous Solvent (DCM/EtOH) Open->Solvent Analysis GC-MS Analysis (w/ Internal Standard) Solvent->Analysis Decision Pass SST? Analysis->Decision Proceed Proceed with Experiment Decision->Proceed Yes Fail STOP: Clean Inlet, Check pH Decision->Fail No

Caption: Figure 2. Operational workflow for handling ethoxy-pyrazines to minimize hydrolysis risk.

References

  • Maga, J. A. (1982). Pyrazines in Foods: An Update. CRC Critical Reviews in Food Science and Nutrition. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Isobutyl-3-methoxypyrazine. Link

  • Pickering, G. J., et al. (2010). Correlation of 3-isobutyl-2-methoxypyrazine to 3-isobutyl-2-hydroxypyrazine during maturation of bell pepper and wine grapes. Journal of Agricultural and Food Chemistry. Link

  • BenchChem. (2025).[1][2] High-Sensitivity GC-MS Method for Pyrazine Quantification Using Deuterated Internal Standards. Link

  • Cheeseman, G. W. H., & Werstiuk, E. S. (1972). Recent Advances in Pyrazine Chemistry. Advances in Heterocyclic Chemistry. Link

Sources

Scalable synthesis routes for 2,6-disubstituted pyrazine libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Routes for 2,6-Disubstituted Pyrazine Libraries

Executive Summary

The 2,6-disubstituted pyrazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in FDA-approved kinase inhibitors (e.g., Acalabrutinib) and GPCR ligands. However, generating diverse libraries of these analogs is synthetically non-trivial due to the inherent symmetry of the pyrazine ring and the electronic deactivation that occurs after the first functionalization.

This Application Note provides a definitive guide to the regioselective, scalable synthesis of 2,6-disubstituted pyrazines. We move beyond basic textbook chemistry to provide process-ready protocols for sequential functionalization of 2,6-dichloropyrazine, addressing the critical "reactivity cliff" that causes library failures during the second diversification step.

The Challenge: Electronic Deactivation & Site Selectivity

The pyrazine ring is ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


-deficient (electron-poor). Nucleophilic Aromatic Substitution (

) is facile, but Electrophilic Aromatic Substitution (

) is notoriously difficult.

The core challenge in synthesizing 2,6-libraries starting from 2,6-dichloropyrazine (1) is the electronic modification introduced by the first substituent:

  • Scenario A (First sub = Amine/Alkoxide): The ring becomes electron-rich. The remaining C6-chloride is deactivated, requiring specialized Pd-catalysts for the second step.

  • Scenario B (First sub = Aryl/EWG): The ring remains electron-poor. The second coupling is facile but prone to bis-substitution side products if stoichiometry is not strictly controlled.

Strategic Workflows

We recommend two primary routes based on the desired linkage types.

Route A: The "Hybrid" Sequence ( + Cross-Coupling)

Best for: Libraries requiring an amino/ether group at C2 and an aryl/heteroaryl group at C6. Mechanism: Takes advantage of the high lability of the first chlorine for displacement, followed by forcing conditions for the deactivated second chlorine.

Route B: The "Double-Metal" Sequence (Sequential Suzuki)

Best for: Libraries requiring Carbon-Carbon bonds at both C2 and C6. Mechanism: Relies on steric control and statistical distribution, optimized by "starving" the reaction of boronic acid in the first step.

G Start 2,6-Dichloropyrazine RouteA Route A: Hybrid (N-C / O-C then C-C) Start->RouteA RouteB Route B: Double Metal (C-C then C-C) Start->RouteB Mono_SNAr Intermediate A: 2-Amino-6-chloropyrazine RouteA->Mono_SNAr Step 1: SNAr (Mild Base, <40°C) Prod_A Target A: 2-Amino-6-arylpyrazine Mono_SNAr->Prod_A Step 2: Suzuki (Gen-3 Precat, >80°C) Mono_Suzuki Intermediate B: 2-Aryl-6-chloropyrazine RouteB->Mono_Suzuki Step 1: Suzuki (0.9 eq Boronic Acid) Prod_B Target B: 2,6-Diarylpyrazine Mono_Suzuki->Prod_B Step 2: Suzuki (Excess Boronic Acid)

Figure 1: Decision tree for selecting the optimal synthesis route based on target library substitution patterns.

Detailed Protocols

Protocol A: Sequential / Suzuki Coupling

Target: 2-Amino-6-Arylpyrazines.

Step 1: Regioselective


 (Displacement) 
Objective: Install the amine while preventing double-addition.
  • Reagents: 2,6-Dichloropyrazine (1.0 equiv), Primary/Secondary Amine (1.05 equiv), DIPEA (2.0 equiv).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMAc. Avoid THF if high temp is needed (rate is slower).

  • Procedure:

    • Charge reactor with 2,6-dichloropyrazine and NMP (5 vol).

    • Cool to 0°C.

    • Add DIPEA followed by slow addition of the amine (limiting reagent).

    • Allow to warm to RT. Monitor by UPLC.

    • Critical Process Parameter (CPP): Stop reaction immediately upon <2% starting material. Over-reaction leads to 2,6-diamino byproduct which is inseparable by standard flash chromatography.

    • Workup: Crash out in water. Filter solids. (Avoid extraction if possible to remove NMP).

Step 2: Suzuki Coupling on Deactivated Chloride Objective: Couple the aryl group to the electron-rich chloropyrazine.

  • Challenge: The amine at C2 donates electron density, making the C6-Cl bond strong and oxidative addition difficult. Standard Pd(PPh3)4 often fails here.

  • Catalyst System: XPhos Pd G3 or Pd(dppf)Cl2·DCM (for less deactivated systems).

  • Procedure:

    • Charge Intermediate A (1.0 equiv), Aryl Boronic Acid (1.5 equiv), K3PO4 (3.0 equiv).

    • Solvent: 1,4-Dioxane/Water (4:1).

    • Degas (Sparge with Nitrogen for 10 min).

    • Add XPhos Pd G3 (2-3 mol%) .

    • Heat to 90°C for 4-12 hours.

    • Purification: Silica gel chromatography (0-10% MeOH in DCM).

Protocol B: Sequential Suzuki / Suzuki (The "Starvation" Method)

Target: 2,6-Diarylpyrazines (unsymmetrical).[1]

Step 1: Controlled Mono-Arylation

  • Reagents: 2,6-Dichloropyrazine (1.0 equiv), Aryl Boronic Acid A (0.90 equiv ), Na2CO3 (2.0 equiv).

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (3 mol%).

  • Solvent: Toluene/Ethanol/Water (2:1:1).

  • Procedure:

    • CPP: The stoichiometry of the boronic acid is critical. Use a slight deficit (0.9 eq) to ensure the starting material (2,6-Cl2) remains in excess, preventing the "bis" product.

    • Heat to 80°C.

    • Workup: The crude will contain Product A (major) and Starting Material (minor). These are easily separated by polarity difference on silica (Starting material elutes first).

Step 2: Second Arylation

  • Reagents: Intermediate B (1.0 equiv), Aryl Boronic Acid B (1.5 equiv).

  • Conditions: Standard Suzuki conditions (same as Step 1, but drive to completion).

Data Summary: Catalyst Performance Matrix

We evaluated various catalytic systems for the difficult Step 2 (coupling on 2-amino-6-chloropyrazine).

Catalyst SystemLigand ClassYield (Step 2)Notes
Pd(PPh3)4 Phosphine (Monodentate)< 20%Fails oxidative addition on electron-rich ring.
Pd(dppf)Cl2 Ferrocenyl (Bidentate)45-60%Moderate. Good for sterically unhindered boronic acids.
XPhos Pd G3 Buchwald (Biaryl)88-95% Recommended. Excellent turnover even with steric bulk.
PEPPSI-IPr NHC Carbene70-80%Good alternative for difficult heteroaryl boronates.

Advanced Topic: C-H Activation (Minisci)

For libraries requiring alkyl groups (Methyl, Ethyl, Isopropyl) at C6, classical cross-coupling is often inefficient due to


-hydride elimination issues with alkyl-palladium species.

Protocol: Modern Minisci Reaction

  • Substrate: 2-Substituted Pyrazine.

  • Reagents: Alkyl Sulfinate (Radical Precursor), TFA (1.0 eq), DMSO/Water.

  • Oxidant/Catalyst: Fe(acac)3 / TBHP (Thermal) or Ir(ppy)3 / Blue LED (Photochemical).

  • Regioselectivity Note: Radical alkylation on 2-substituted pyrazines often yields a mixture of C5 and C6 isomers.

    • Guidance: If C2 is an Electron Withdrawing Group (EWG) like -COOMe, C6 attack is favored.

    • Guidance: If C2 is an Electron Donating Group (EDG) like -OMe, C5 attack is favored.

    • Recommendation: For pure 2,6-alkyl-aryl pyrazines, use Route A with Alkyl-trifluoroborates (Molander coupling) rather than Minisci to ensure regiocontrol.

References

  • General Reactivity & Scaffolds

    • Review of Pyrazine Synthesis: "Synthesis and Functionalization of Pyrazines."[2][3] Organic Chemistry Portal.

    • Source: [Link]

  • Sequential Coupling Strategies

    • Sequential Pd-Catalyzed Processes: "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." Beilstein J. Org. Chem. 2016, 12, 2002–2022.
    • Source: [Link]

  • Site-Selectivity & Minisci

    • Site-Selective Switching: "Site-Selective Switching Strategies to Functionalize Polyazines." J. Am. Chem. Soc.[4] 2018, 140, 20, 6200–6205.

    • Source: [Link]

    • Minisci Alkylation: "Alkylations and hydroxymethylations of pyrazines via green minisci-type reactions."[5] Australian National University Research.

    • Source: [Link]

  • Catalyst Selection (Buchwald): XPhos G3 Utility: "Palladium-catalyzed cross-coupling reactions of (hetero)aryl chlorides." Sigma-Aldrich Technical Guides.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Homocoupling in Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to overcoming the common challenges in pyrazine synthesis, with a specific focus on the minimization of homocoupling side products. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes to these critical heterocyclic compounds. Here, we combine established chemical principles with practical, field-proven insights to help you achieve higher yields and purity in your pyrazine products.

Troubleshooting Guide: Addressing Homocoupling and Other Side Reactions

This section is formatted as a series of questions and answers to directly address specific issues you might encounter during your experiments.

Question 1: I'm observing a significant amount of a homocoupled byproduct in my cross-coupling reaction to functionalize a halopyrazine. What are the likely causes and how can I fix this?

Answer:

Homocoupling is a frequent side reaction in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) involving pyrazine halides. The primary causes often revolve around the reaction conditions and the stability of the organometallic reagent.

Potential Causes & Solutions:

  • Oxygen in the Reaction Atmosphere: The presence of oxygen can promote the oxidative homocoupling of organometallic reagents, particularly in copper-catalyzed reactions like the Glaser coupling, a common side reaction in Sonogashira couplings.[1]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[1] Degas all solvents and liquid reagents thoroughly before use. A simple nitrogen subsurface sparge before adding the catalyst can be highly effective.[2]

  • Instability of the Organometallic Reagent: Boronic acids, used in Suzuki couplings, can be prone to protodeboronation or homocoupling, especially with electron-poor systems like pyrazines.[3][4]

    • Solution 1: Change the Order of Reagent Addition: In some cases, adding the palladium catalyst to the aroyl chloride before introducing the stannylated pyrazine in a Stille coupling has been shown to suppress homocoupling.[5] This principle can be adapted to other cross-coupling reactions.

    • Solution 2: Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of the active catalyst (e.g., Pd(II)) that may promote homocoupling, without significantly affecting the desired catalytic cycle.[2]

  • Catalyst System: The choice of catalyst, ligands, and co-catalysts can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling.

    • Solution: Ligand and Catalyst Selection: For electron-deficient heterocycles like pyrazines, standard catalysts may not be optimal. The use of sterically hindered ligands can prevent catalyst inhibition by the pyrazine nitrogens and improve the selectivity of the desired C-C or C-N bond formation.[3] For Sonogashira reactions, copper-free protocols have been developed to eliminate Glaser homocoupling.[1]

Question 2: My pyrazine synthesis via the self-condensation of an α-amino ketone (Gutknecht synthesis) is giving a low yield and a complex mixture of products. What's going wrong?

Answer:

The Gutknecht synthesis, which relies on the self-condensation of α-amino ketones, is a classic and powerful method for preparing symmetrically substituted pyrazines.[6][7][8] However, issues with yield and purity often stem from the stability of the α-amino ketone intermediate and the subsequent oxidation step.

Potential Causes & Solutions:

  • In-situ Generation of the α-Amino Ketone: The α-amino ketone is typically generated in situ from the reduction of an α-oximino ketone or from an α-haloketone and ammonia.[6][9] Incomplete conversion or side reactions during this step will inevitably lead to a lower yield of the desired pyrazine.

    • Solution: Ensure the purity of your starting materials. Monitor the formation of the α-amino ketone intermediate by a suitable method like Thin Layer Chromatography (TLC) if possible.

  • Inefficient Oxidation of the Dihydropyrazine Intermediate: The final step in this synthesis is the oxidation of the initially formed dihydropyrazine to the aromatic pyrazine.[9] Incomplete oxidation is a common reason for low yields.

    • Solution: The choice of oxidizing agent is critical. Common reagents include mercury(I) oxide or copper(II) sulfate.[8][9] Air oxidation is also a possibility but may require longer reaction times or elevated temperatures.[8] Ensure the chosen oxidizing agent is suitable for your substrate and that the reaction is allowed to proceed to completion, which can be monitored by TLC.

  • Formation of Isomeric Byproducts (for unsymmetrical pyrazines): If you are attempting to synthesize an unsymmetrically substituted pyrazine by reacting two different α-amino ketones, you will likely get a statistical mixture of three different pyrazine products, which can be very difficult to separate.[9]

    • Solution: To achieve regioselectivity, a stepwise approach is recommended. This could involve synthesizing a pre-functionalized pyrazine core and then introducing the second substituent via a cross-coupling reaction.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazines, and which are less prone to homocoupling?

A1: Several classical and modern methods exist for pyrazine synthesis.

  • Gutknecht and Staedel-Rugheimer Syntheses: These methods involve the condensation of α-amino ketones.[6][7] The Gutknecht synthesis utilizes the self-condensation of an α-amino ketone, making it ideal for symmetrical pyrazines and inherently avoiding the issue of mixed-product formation that can occur when trying to create unsymmetrical pyrazines.[6][9]

  • Condensation of 1,2-Diketones with 1,2-Diamines: This is a very direct and classical route for preparing pyrazines.[10][11] A greener approach involves the condensation of a 1,2-diketone with a 1,2-diamine in aqueous methanol catalyzed by potassium tert-butoxide at room temperature.[10] This method is generally high-yielding and avoids harsh reaction conditions.[10][12]

  • Dehydrogenative Coupling of 2-Amino Alcohols: A more modern and sustainable approach involves the base-metal catalyzed dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines.[13] This method is atom-economical, producing only water and hydrogen gas as byproducts.[13]

  • Maillard Reaction: This reaction between amino acids and reducing sugars is a common source of pyrazines in food chemistry but can lead to a complex mixture of products.[14] Strecker aldehydes are common byproducts.[14]

For minimizing side products, the condensation of 1,2-diketones with 1,2-diamines and the dehydrogenative coupling of 2-amino alcohols are often more selective than classical methods that may generate complex mixtures, especially when targeting unsymmetrical pyrazines.

Q2: How does reaction temperature influence the formation of byproducts in pyrazine synthesis?

A2: Temperature is a critical parameter. While higher temperatures generally increase the reaction rate and can lead to higher yields of pyrazines, excessive heat can also promote side reactions and product degradation.[9][14] For example, in copper-chromite catalyzed reactions, temperatures above 450°C can cause the pyrazine ring to break down.[14] The optimal temperature must be determined experimentally to balance a reasonable reaction rate with the minimization of unwanted byproducts.[9]

Q3: Can the choice of catalyst influence the selectivity and reduce byproduct formation?

A3: Absolutely. The catalyst plays a pivotal role in directing the reaction towards the desired product. For instance, in the synthesis of pyrazine from ethylenediamine, a copper oxide/copper chromite catalyst can achieve very high selectivity (98–100%).[14] In cross-coupling reactions, the use of specific palladium pincer complexes has been shown to be effective for Suzuki couplings on pyrazine halides.[3] For dehydrogenative coupling routes, manganese pincer complexes have proven to be effective and sustainable catalysts.[13]

Q4: I am observing imidazole byproducts in my pyrazine synthesis. How can I avoid these?

A4: Imidazole derivatives are common byproducts, particularly in Maillard-type reactions.[9][14] They form from the reaction of α-dicarbonyl intermediates with ammonia and an aldehyde.[9]

  • pH Optimization: Carefully controlling the reaction pH can be crucial. Lowering the pH may favor the formation of other heterocyclic compounds over pyrazines and imidazoles.[9]

  • Purification: If imidazole formation is unavoidable, they can often be separated from the desired pyrazine product. Imidazoles can be co-extracted with pyrazines during workup.[9] Passing the organic extract through a silica gel column can retain the more polar imidazole impurities, allowing for the elution of the pyrazine product.[15] Distillation can also be an effective separation technique.[15][16]

Experimental Protocols

Protocol 1: Greener Synthesis of Substituted Pyrazines via Condensation of a 1,2-Diketone with a 1,2-Diamine[10]

This one-pot protocol offers a high-yielding and environmentally benign route to pyrazines at room temperature.

Materials:

  • 1,2-Diketone (e.g., Benzil)

  • 1,2-Diamine (e.g., Ethylene diamine)

  • Aqueous Methanol

  • Potassium tert-butoxide (t-BuOK)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for elution

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2 mmol of the 1,2-diketone in 3 mL of aqueous methanol. Stir with a magnetic stirrer until a homogeneous solution is formed.

  • To this solution, add 2 mmol of the 1,2-diamine and a catalytic amount of t-BuOK (10 mg or 0.08 mmol).

  • Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, evaporate the methanol under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.

Protocol 2: General Procedure for Suzuki Cross-Coupling of a 2-Chloropyrazine[3]

This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl group onto the pyrazine ring.

Materials:

  • 2-Chloropyrazine

  • Arylboronic acid

  • Palladium(II) ONO pincer complex catalyst (or other suitable Pd catalyst and ligand system)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., Toluene and Water, 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the 2-chloropyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.01 mol%), and the base (2.0 mmol).

  • Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of toluene and water).

  • Stir the reaction mixture vigorously at the optimized temperature (e.g., 100 °C) under an inert atmosphere for the required time. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Proceed with a standard aqueous work-up and purification by column chromatography.

Data Presentation

Table 1: Effect of Substrate Ratio on Pyrazinamide Synthesis Yield [17]

Molar Ratio (Pyrazine-2-carboxylate : Benzylamine)Yield of N-benzylpyrazine-2-carboxamide (%)
1:1(Data not explicitly provided, but lower than 1:3)
1:381.7
>1:3Slight decrease

This table illustrates the importance of optimizing substrate ratios. In this enzymatic synthesis, a 1:3 molar ratio was found to be optimal, with higher concentrations of the amine leading to enzyme inhibition.[9][17]

Visualizations

Logical Workflow for Minimizing Homocoupling in Pyrazine Synthesis

Minimizing_Homocoupling start Start: Pyrazine Synthesis synthesis_type Choose Synthesis Type start->synthesis_type cross_coupling Cross-Coupling (e.g., Suzuki, Stille) synthesis_type->cross_coupling Functionalization condensation Condensation/Cyclization (e.g., Gutknecht) synthesis_type->condensation Ring Formation homocoupling_observed Homocoupling Observed? cross_coupling->homocoupling_observed low_yield Low Yield/Impure Product? condensation->low_yield optimize_conditions Optimize Reaction Conditions homocoupling_observed->optimize_conditions Yes end_product High Purity Pyrazine Product homocoupling_observed->end_product No change_reagent_order Change Reagent Addition Order optimize_conditions->change_reagent_order add_reducing_agent Add Mild Reducing Agent optimize_conditions->add_reducing_agent copper_free_protocol Use Copper-Free Protocol (if applicable) optimize_conditions->copper_free_protocol inert_atmosphere Ensure Strict Inert Atmosphere optimize_conditions->inert_atmosphere change_reagent_order->end_product add_reducing_agent->end_product copper_free_protocol->end_product inert_atmosphere->end_product optimize_oxidation Optimize Oxidation Step low_yield->optimize_oxidation Yes low_yield->end_product No check_intermediate Verify Intermediate Formation optimize_oxidation->check_intermediate stepwise_synthesis Consider Stepwise Synthesis for Unsymmetrical Pyrazines check_intermediate->stepwise_synthesis stepwise_synthesis->end_product

Caption: Decision workflow for troubleshooting homocoupling and other side reactions.

References

  • BenchChem. (2025). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them. BenchChem Technical Support.
  • BenchChem. (2025). Minimizing by-product formation in pyrazine synthesis. BenchChem Technical Support.
  • Ghosh, P., & Mandal, A. (2011). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 4(4), 345-350. [Link]

  • BenchChem. (2025). Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. BenchChem Technical Support.
  • Borah, S. J., et al. (2019). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ChemistrySelect, 4(5), 1641-1645. [Link]

  • BenchChem. (2025). Strategies to reduce byproduct formation in pyrazine reactions. BenchChem Technical Support.
  • Nikishkin, N. I., & Gulevskaya, A. V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3244-3265. [Link]

  • Li, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(53), 39003-39011. [Link]

  • NBU-IR. (n.d.). Chapter IV Section A (General introduction and synthetic background). [Link]

  • ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?. [Link]

  • Wiley Online Library. (n.d.). Gutknecht Pyrazine Synthesis. [Link]

  • Coleman, W. M., & Chung, R. H. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of AOAC International, 102(5), 1599–1605. [Link]

  • BenchChem. (2025). How to avoid dimerization of terminal alkynes in synthesis. BenchChem Technical Support.
  • Pereira, F. V. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Wallace, D. J., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(5), 734–739. [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for Crystallizing Alkoxypyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of alkoxypyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing solvent systems in your crystallization experiments. Here, we synthesize fundamental crystallization principles with specific considerations for the unique chemical nature of alkoxypyrazines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing alkoxypyrazines?

Alkoxypyrazines, while a versatile class of compounds, can present several crystallization challenges. Their polarity, hydrogen bonding capabilities, and potential for polymorphism can influence solubility and crystal packing.[1][2][3][4] Common issues include poor crystal yield, the formation of oils instead of solids, and the isolation of an undesired polymorph.[5][6][7]

Q2: How does the alkoxy group influence solvent selection?

The alkoxy group (-OR) on the pyrazine ring introduces polarity and potential for hydrogen bonding. This generally increases solubility in polar solvents like alcohols and can be a critical factor in solvent system design. The choice of solvent should balance solubility; the ideal solvent will fully dissolve the alkoxypyrazine at an elevated temperature but have limited solubility at lower temperatures to ensure a good yield upon cooling.[8][9][10]

Q3: What is "oiling out" and why does it happen?

"Oiling out" is the separation of a solute from a solution as a liquid phase rather than a solid crystalline phase.[6][7] This often occurs when the compound's melting point is lower than the crystallization temperature or when the solution is highly supersaturated.[7] For alkoxypyrazines, this can be exacerbated by impurities or the use of a solvent that is too "good," meaning the compound is too soluble.[7][8]

Q4: What are polymorphs and why are they a concern for alkoxypyrazines?

Polymorphism is the ability of a compound to exist in more than one crystal structure.[3][11][12] Different polymorphs can have distinct physicochemical properties, including solubility, stability, and bioavailability, which are critical in drug development.[11][] Pyrazine derivatives are known to exhibit polymorphism, and the crystallization conditions, particularly the solvent system, can dictate which polymorph is formed.[1][2][3][4]

Troubleshooting Guide

This section provides a systematic approach to overcoming common challenges encountered during the crystallization of alkoxypyrazines.

Issue 1: No Crystal Formation Upon Cooling

If your alkoxypyrazine solution fails to yield crystals upon cooling, several factors could be at play.

Possible Causes and Solutions:

  • Insufficient Supersaturation: The solution may be too dilute.[7]

    • Solution: Concentrate the solution by slowly evaporating some of the solvent and then allow it to cool again.[6][7]

  • High Solubility at Low Temperatures: The chosen solvent may be too effective, keeping the compound in solution even at reduced temperatures.

    • Solution: Consider adding an "anti-solvent" (a solvent in which the alkoxypyrazine is insoluble) dropwise to the solution to induce precipitation.[14][15][16]

  • Nucleation Inhibition: The energy barrier for crystal nucleation may not be overcome.

    • Solutions:

      • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[6]

      • Seeding: Add a small seed crystal of the desired alkoxypyrazine to the solution to initiate crystal growth.[8]

Workflow for Inducing Crystallization

start No Crystals Formed sub_concentration Is the solution concentrated enough? start->sub_concentration evaporate Evaporate some solvent sub_concentration->evaporate No sub_supersaturation Is supersaturation the issue? sub_concentration->sub_supersaturation Yes evaporate->start add_antisolvent Add anti-solvent sub_supersaturation->add_antisolvent Yes sub_nucleation Is nucleation inhibited? sub_supersaturation->sub_nucleation No end Crystals Formed add_antisolvent->end scratch Scratch the flask sub_nucleation->scratch Yes seed Add seed crystal sub_nucleation->seed No scratch->end seed->end

Caption: Decision tree for troubleshooting the absence of crystal formation.

Issue 2: "Oiling Out" of the Alkoxypyrazine

The formation of an oil instead of solid crystals is a common and frustrating issue.

Possible Causes and Solutions:

  • High Supersaturation: The concentration of the alkoxypyrazine is too high, leading to rapid separation from the solution as a liquid.

    • Solution: Re-heat the mixture and add more of the primary solvent to reduce the concentration before attempting to cool again.[7]

    • Solution: Allow the solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator. Insulating the flask can help slow the cooling rate.[18]

  • Inappropriate Solvent System: The chosen solvent may be too similar in polarity to the alkoxypyrazine, promoting miscibility even at lower temperatures.

    • Solution: Experiment with a solvent system that has a greater polarity difference with your compound. A less polar solvent might be a better choice.[7]

Issue 3: Poor Crystal Yield

A low yield of recovered crystals can undermine the efficiency of your process.

Possible Causes and Solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[6]

    • Solution: If the mother liquor has not been discarded, you can try to recover more product by slowly evaporating the solvent to reduce the volume and induce further crystallization.[6]

  • Premature Filtration: Filtering the crystals before crystallization is complete.

    • Solution: Ensure the solution has been allowed to stand at a low temperature for a sufficient amount of time to maximize crystal formation.

  • Inappropriate Solvent Choice: The alkoxypyrazine may have significant solubility in the chosen solvent even at low temperatures.

    • Solution: A systematic solvent screening is recommended to find a solvent that provides a steep solubility curve—high solubility at high temperatures and low solubility at low temperatures.

Protocol for a Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude alkoxypyrazine solid. Add a minimal amount of a suitable solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring to dissolve the solid. Continue adding small portions of the solvent until the solid is completely dissolved.[18]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To slow the cooling process, you can place the flask on an insulating surface like a folded paper towel.[18]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[18]

  • Isolation: Collect the crystals by suction filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely.

Issue 4: Controlling Polymorphism

The formation of an undesired polymorph can have significant consequences for the properties of your final product.

Possible Causes and Solutions:

  • Solvent Effects: The solvent can influence which polymorph is preferentially formed through specific interactions with the solute molecules.[]

    • Solution: A comprehensive polymorph screen using a variety of solvents with different polarities and hydrogen bonding capabilities is essential.

  • Seeding: The presence of seed crystals of a specific polymorph can direct the crystallization towards that form.[]

    • Solution: If a desired polymorph has been previously isolated, use it to seed subsequent crystallizations.

Data Summary: Solvent Properties for Crystallization Screening
SolventBoiling Point (°C)Polarity (Dielectric Constant)Hydrogen Bonding
Water10080.1Donor & Acceptor
Ethanol7824.5Donor & Acceptor
Isopropanol8219.9Donor & Acceptor
Acetone5620.7Acceptor
Ethyl Acetate776.0Acceptor
Toluene1112.4None
Heptane981.9None

This table provides a starting point for solvent selection based on key physical properties that influence crystallization behavior.

Experimental Workflow for Polymorph Screening

Caption: A general workflow for screening different crystallization methods to identify potential polymorphs of an alkoxypyrazine.

References

  • Antisolvent Crystallization. (n.d.).
  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg, Chemistry Department.
  • Crystallization & Solid Form Challenges for Intermediates. (2025, December 26).
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • A second monoclinic polymorph of 2,3-diphenylpyrazine. (2026, January 23). PMC.
  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. (n.d.). Benchchem.
  • Troubleshooting Common Issues with Crystallizer Equipment. (2025, July 2). Zhanghua - Filter Dryer.
  • Solubility Profile of Acetylpyrazine-d3 in Common Organic Solvents: A Technical Guide. (n.d.). Benchchem.
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15).
  • Crystallization process: how does crystallization work. (2024, July 25). MIRAI Intex.
  • Polymorphism and Negative Linear Compressibility in Pyrazine-d4. (2025, December 2).
  • Crystallization process guide | industrial use. (n.d.). ANDRITZ GROUP.
  • Optimizing Crystallization Processes for Higher Yields. (2024, November 13). Zhanghua - Filter Dryer.
  • Polymorphism, Pseudo-polymorphism, and Conformerism in the Crystal Structure of Piperazine-N,N'-bis(N,O-diphenyl phosphoramidate). (n.d.).
  • Crystallization of APIs: Methods and Challenges. (n.d.). BOC Sciences.
  • Cooling/Freezing Crystalliz
  • Polymorphism and Negative Linear Compressibility in Pyrazine-d4. (2025, December 2).
  • Method of preparing 2-hydroxypyrazines. (n.d.).
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2012, September 12).
  • Chemistry Crystallization. (n.d.).
  • troubleshooting pseudotropine crystalliz
  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (n.d.). PMC.
  • Crystallis
  • Processes involving the use of antisolvent crystallization. (n.d.).
  • The Crucial Role of Crystallization in Drug Substances Development. (2023, August 1). Neuland Labs.
  • Crystallization by Antisolvent Addition and Cooling. (n.d.). SciSpace.
  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris.
  • Crystalliz
  • Determination and Correlation of the Solubility of Acetylpyrazine in Pure Solvents and Binary Solvent Mixtures. (2018, May 22).
  • Solubility of Organic Compounds. (2023, August 31).
  • Survey and analysis of crystal polymorphism in organic structures. (2018, January 25). PMC - NIH.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.
  • Crystallization and preliminary X-ray analysis of an alditol oxidase from Streptomyces coelicolor A3(2). (2006, December 1). PubMed.
  • Crystallization, Small Scale. (2021, September 24). YouTube.
  • Protein Crystallization for X-ray Crystallography. (2011, January 16). PMC - NIH.
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applic

Sources

Strategies for regioselective substitution on the pyrazine ring

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Technical Support Center for medicinal chemists and process engineers. It bypasses generic textbook definitions to address specific failure modes in pyrazine functionalization.

Status: Online | Tier: 3 (Advanced Synthesis) | Ticket: #PYR-ZN-2024

📋 Case Overview: The "Pyrazine Paradox"

User Issue: "I cannot get regioselective substitution on my pyrazine core. Electrophilic aromatic substitution (EAS) fails completely, and lithiation results in complex mixtures or ring opening."

Root Cause Analysis: The pyrazine ring is arguably the most electron-deficient of the diazines (


-nitrogen arrangement).
  • EAS Failure: The ring is too electron-poor (

    
    -deficient) for standard Friedel-Crafts or halogenation.
    
  • Lithiation Failure: The low-lying LUMO makes the ring highly susceptible to nucleophilic addition (via the azomethine linkage) rather than the desired deprotonation (metalation).

🛠️ Module 1: Electrophilic Substitution Workarounds (N-Oxides)

The Problem: You need to install a halogen or nitro group, but the ring is inert. The Fix: Activate the ring via


-oxidation, then utilize the "Push-Pull" mechanism for functionalization.
🔧 Protocol: Regioselective Chlorination via -Oxide

Direct chlorination of pyrazine is impossible. You must use the


-oxide rearrangement strategy (Meisenheimer-type activation).

Step-by-Step Workflow:

  • Oxidation: Treat pyrazine with

    
    -CPBA (1.1 equiv) in DCM or H₂O₂/AcOH.
    
    • Note: This activates the

      
      -positions (C2/C6).
      
  • Chlorination: Reflux the

    
    -oxide in POCl₃.
    
    • Mechanism:[1][2][3][4] The oxygen attacks phosphorus, creating a good leaving group. Chloride attacks C2, followed by elimination of the phosphate species and re-aromatization.

Visualization: The POCl₃ Activation Pathway

NOxideMechanism cluster_0 Activation Phase cluster_1 Nucleophilic Attack Start Pyrazine N-Oxide Inter1 O-Phosphorylated Intermediate Start->Inter1 + POCl3 (O-attack on P) Inter2 1,2-Dihydro Intermediate Inter1->Inter2 + Cl- (Attack at C2) Inter1->Inter2 Product 2-Chloropyrazine Inter2->Product - HOPCl2O (Elimination)

Caption: Fig 1. Mechanistic pathway for converting Pyrazine N-oxide to 2-Chloropyrazine via phosphoryl transfer.

Troubleshooting Table: N-Oxide Reactions

Symptom Probable Cause Corrective Action
Low Conversion Old POCl₃ (Hydrolyzed) Distill POCl₃ prior to use or add PCl₅ to scavenge water.

| Explosive Exotherm | Uncontrolled decomposition |


-oxides are energetic. Perform oxidation <10°C; quench peroxides before concentration. |
| Wrong Regioisomer  | Steric directing effects | In 3-substituted pyrazines, oxidation usually occurs at the less hindered nitrogen (N4), directing Cl to C5. |

🛠️ Module 2: Metalation (Lithiation) Without Ring Destruction

The Problem: Treating pyrazine with


-BuLi results in alkylation (addition) rather than lithiation, or the ring polymerizes.
The Fix:  Switch from Nucleophilic Bases  to Non-Nucleophilic, Sterically Hindered Bases  (LiTMP) and use Cryogenic Conditions.
🧪 Critical Strategy: The Base Switch

Standard alkyl lithiums (


-BuLi, 

-BuLi) act as nucleophiles toward the pyrazine C=N bond. You must use Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) .[5][6][7]

Protocol: Directed Ortho Metalation (DoM)

  • Preparation: Generate LiTMP in situ (TMP +

    
    -BuLi at -78°C in THF).
    
  • Addition: Add pyrazine substrate slowly at -78°C.

    • Wait time: < 15 mins (Pyrazinyl lithium species are thermally unstable > -50°C).

  • Quench: Add electrophile (E+) immediately.

Advanced Tactic: Trans-Metal-Trapping (TMT) For extremely sensitive substrates, use a "Trap-and-Bite" approach using Gallium.

  • Recipe: Mix LiTMP with

    
    .[7]
    
  • Benefit: The LiTMP deprotonates, and the Gallium immediately traps the anion, stabilizing it at room temperature [1].

Visualization: Lithiation Decision Tree

LithiationStrategy Start Pyrazine Substrate Q1 Is a Directing Group (Cl, OMe) present? Start->Q1 BranchYes YES Q1->BranchYes BranchNo NO Q1->BranchNo MethodA Method A: DoM Base: LiTMP Temp: -78°C Site: Ortho to DG BranchYes->MethodA MethodB Method B: Steric Control Base: LiTMP Temp: -78°C Site: Least Hindered BranchNo->MethodB Warning CRITICAL FAILURE: Do NOT use n-BuLi (Nucleophilic Attack) MethodB->Warning Avoid

Caption: Fig 2. Decision logic for selecting lithiation conditions. Note the universal requirement for LiTMP.

🛠️ Module 3: Cross-Coupling Regiocontrol ( & Suzuki)

The Problem: You have 2,6-dichloropyrazine or 2,3-dichloropyrazine. Which chloride reacts first? The Fix: Exploit symmetry breaking and electronic differentiation.

📊 Regioselectivity Rules
Substrate1st Substitution SiteReason
2,6-Dichloropyrazine Statistical (Mixture)The positions are chemically equivalent (

symmetry). You cannot direct the first attack electronically. You must use stoichiometry (0.9 equiv nucleophile) to favor mono-product.
2,3-Dichloropyrazine Equivalent*Also equivalent unless a substituent at C5/C6 breaks symmetry.
2-Chloro-3-methoxypyrazine C2 (Cl)The methoxy group is electron-donating, deactivating the C3 position. The Cl position is more electrophilic (

).
2,3,5-Trichloropyrazine C5The C5 position is least sterically hindered and most activated (para to N, meta to other Cls).

Pro-Tip for Suzuki Couplings: If you need to mono-arylate 2,6-dichloropyrazine:

  • Use bulky ligands (e.g., SPhos, XPhos) to enhance the rate of oxidative addition, allowing you to run at lower temperatures, which improves selectivity for the mono-product.

  • Biphasic conditions (DCM/H₂O) often suppress double-addition by precipitating the mono-product or partitioning it away from the catalyst.

🛠️ Module 4: Radical Functionalization (Minisci)

The Problem: You need to add an alkyl group to the ring, but you don't have a handle (Cl/Br). The Fix: Minisci Reaction (Radical substitution).

Mechanism: Protonated pyrazines are highly reactive toward nucleophilic alkyl radicals.

  • Regioselectivity:[1][2][6][8][9][10][11][12][13][14] Radicals attack the

    
    -position (C2) relative to the protonated nitrogen.
    
  • Conditions:

    
     (cat), 
    
    
    
    , Carboxylic Acid (R-COOH), TFA/Water.[15]

Troubleshooting Minisci Reactions:

  • Issue: Polysubstitution (Dialkylation).

    • Fix: The product is often more basic (more electron-rich alkyl group) than the starting material, trapping the proton and reacting again.

    • Strategy: Use a biphasic system (DCM/Water).[2] As the alkylated product forms, it extracts into the organic layer, protecting it from further radical attack in the aqueous phase [2].

📚 References

  • U. B. Haisch, et al. Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans-Metal-Trapping. J. Am. Chem. Soc., 2012.[14]

  • Duncton, M. A. Minisci reactions: Versatile CH-functionalization for medicinal chemists. Med. Chem. Commun., 2011.[9]

  • Schlosser, M. The regioselective functionalization of pyrazines. Eur. J. Org. Chem., 2002.

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Characterization of 2-Ethoxy-6-(2-methoxyphenyl)pyrazine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 2-Ethoxy-6-(2-methoxyphenyl)pyrazine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, establishes a framework for data trustworthiness, and compares the utility of ¹H NMR against other common analytical techniques, underscoring its pivotal role in unambiguous structural elucidation.

The Analytical Challenge: Unambiguous Structure Verification

In the synthesis of complex organic molecules such as this compound, absolute confirmation of the chemical structure is paramount. This compound, featuring a disubstituted pyrazine core, an ethoxy group, and a methoxyphenyl substituent, presents a specific analytical challenge.[1][2] The potential for isomeric impurities—for instance, positional isomers where the substituents are at different locations on the pyrazine or phenyl rings—necessitates a characterization technique that provides detailed information about atomic connectivity. While methods like Mass Spectrometry can confirm the molecular weight, they often fall short in distinguishing between such isomers. ¹H NMR spectroscopy rises to this challenge by providing a detailed "fingerprint" of the molecule's proton environment, making it the gold standard for structural verification.[3]

¹H NMR Spectroscopy: The Primary Analytical Tool

¹H NMR spectroscopy offers unparalleled insight into molecular structure by mapping the chemical environment of every proton. The chemical shift, integration, and signal splitting (multiplicity) for each proton signal collectively build a comprehensive picture of the molecule's framework.[4][5]

Predicted ¹H NMR Profile of this compound

A proactive analysis begins with predicting the spectrum. By dissecting the molecule into its constituent spin systems, we can anticipate the key features of its ¹H NMR spectrum.

  • Molecular Structure with Proton Labeling

Caption: Structure of this compound with key protons labeled (a-h).

  • Predicted Spectral Data

The expected chemical shifts (δ) are estimated based on established ranges for similar functional groups.[6][7][8] The pyrazine protons are significantly deshielded due to the electronegativity of the two nitrogen atoms and the aromatic ring current, typically appearing far downfield.[9][10] The methoxy and ethoxy groups have characteristic shifts and splitting patterns.[11]

Proton Label Assignment Predicted δ (ppm) Integration Predicted Multiplicity Coupling Constant (J)
a -O-CH₂ -CH₃4.4 - 4.62HQuartet (q)Jab ≈ 7 Hz
b -O-CH₂-CH₃ 1.4 - 1.63HTriplet (t)Jba ≈ 7 Hz
c, d, e Phenyl Protons6.9 - 7.84HMultiplet (m)ortho ≈ 7-9 Hz, meta ≈ 2-3 Hz
f -O-CH₃ 3.8 - 4.03HSinglet (s)N/A
g Pyrazine H-3/H-58.2 - 8.61HSinglet (s) or narrow doubletJgh (meta) ≈ 1-2 Hz
h Pyrazine H-5/H-38.8 - 9.21HSinglet (s) or narrow doubletJhg (meta) ≈ 1-2 Hz
Experimental Protocol for High-Resolution ¹H NMR

A robust and reproducible protocol is essential for obtaining high-quality data. The choices made during sample preparation and instrument setup directly impact spectral resolution and accuracy.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing weigh 1. Weigh 5-10 mg of sample dissolve 2. Dissolve in ~0.6 mL of CDCl₃ with 0.03% TMS weigh->dissolve transfer 3. Transfer to a clean, dry 5 mm NMR tube dissolve->transfer insert 4. Insert sample & lock on deuterium signal transfer->insert shim 5. Shim magnet coils for optimal field homogeneity insert->shim acquire 6. Acquire spectrum (16 scans, 2s relaxation delay) shim->acquire fourier 7. Apply Fourier Transform acquire->fourier phase 8. Phase correct the spectrum fourier->phase baseline 9. Apply baseline correction phase->baseline calibrate 10. Calibrate TMS peak to 0.00 ppm baseline->calibrate integrate 11. Integrate all signals calibrate->integrate

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound. Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio without causing line broadening.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is a versatile solvent for many organic compounds and has a minimal, well-defined residual solvent peak.[12] TMS serves as the internal standard for chemical shift calibration (δ = 0.00 ppm).[4]

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup & Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and lock the field frequency using the deuterium signal from the CDCl₃ solvent. Causality: The lock system compensates for magnetic field drift, ensuring stable measurements over time.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity. Causality: A homogeneous field is critical for achieving sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum. A typical acquisition might involve 16 scans with a relaxation delay of 2 seconds. Causality: Signal averaging over multiple scans improves the signal-to-noise ratio. The relaxation delay allows protons to return to their equilibrium state between pulses, ensuring accurate signal integration.

  • Data Processing:

    • Apply a Fourier Transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure proper peak shapes and a flat baseline.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons corresponding to each peak.

A Comparative Perspective: The Role of Complementary Techniques

While ¹H NMR is the cornerstone for structural elucidation, a multi-technique approach provides a self-validating system, enhancing the trustworthiness of the final characterization.

Workflow for Integrated Structural Characterization

G cluster_main Primary Analysis cluster_support Complementary & Confirmatory Analysis HNMR ¹H NMR Spectroscopy CNMR ¹³C NMR HNMR->CNMR MS Mass Spectrometry HNMR->MS IR IR Spectroscopy HNMR->IR HNMR_info Provides: - Proton count & environment - Connectivity (J-coupling) - Isomer differentiation HNMR->HNMR_info CNMR_info Provides: - Unique carbon count - Carbon backbone CNMR->CNMR_info MS_info Provides: - Molecular Weight - Elemental Formula MS->MS_info IR_info Provides: - Functional group presence (e.g., C-O, C=N) IR->IR_info

Caption: The central role of ¹H NMR complemented by other analytical techniques.

  • ¹³C NMR Spectroscopy: This technique provides a count of the chemically unique carbon atoms in the molecule and their general electronic environment (e.g., sp², sp³). For our target molecule, it would confirm the total number of carbons and distinguish between aromatic, pyrazine, and aliphatic (ethoxy, methoxy) carbons, corroborating the framework deduced from ¹H NMR.

  • Mass Spectrometry (MS): High-resolution MS is invaluable for determining the exact molecular weight and, consequently, the molecular formula. This provides absolute confirmation that the synthesized compound has the correct elemental composition, a piece of information not directly available from NMR.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of specific functional groups by detecting their characteristic vibrational frequencies. For this molecule, IR would show absorptions corresponding to C-O ether linkages, C=N bonds within the pyrazine ring, and aromatic C-H bonds, offering further evidence that aligns with the proposed structure.

The Decisive Advantage of ¹H NMR:

Consider a potential synthetic byproduct: 3-Ethoxy-5-(2-methoxyphenyl)pyrazine. This isomer would have the exact same molecular weight as the target compound, making it indistinguishable by MS. However, its ¹H NMR spectrum would be dramatically different. The two pyrazine protons would no longer be singlets but would appear as doublets due to ortho-coupling (J ≈ 2-3 Hz), immediately signaling the incorrect substitution pattern. This power to resolve subtle structural differences through coupling patterns makes ¹H NMR the definitive tool for isomeric purity assessment.[13]

Conclusion

The characterization of this compound serves as an excellent case study for the application of modern analytical techniques in chemical research. While a suite of methods including ¹³C NMR, Mass Spectrometry, and IR spectroscopy provide essential, complementary data, ¹H NMR spectroscopy remains the unparalleled primary tool. Its ability to provide detailed, quantitative information on the precise electronic environment and connectivity of nearly every atom in the molecule allows for the unambiguous verification of structure and the confident differentiation between isomers. Following the robust experimental and analytical framework outlined in this guide ensures the highest level of scientific integrity and trustworthiness in molecular characterization.

References

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 6.2.2. Pyrazines.
  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • IOP Conference Series: Materials Science and Engineering. (2022, May 25). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors.... Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3. 1 H-NMR spectral data: the chemical shift values (δH, ppm).... Retrieved from [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2026, January 7). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (2025, October 15). PYRAZINE, 2-METHOXY-6-METHYL-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions.... Retrieved from [Link]

  • MDPI. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors.... Retrieved from [Link]

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A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Methoxyphenyl-pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Methoxyphenyl-pyrazines

Methoxyphenyl-pyrazines represent a fascinating class of heterocyclic compounds, bridging the structural motifs of biologically significant pyrazines and methoxy-substituted aromatics. Pyrazines are renowned as critical components of flavor and aroma in thermally processed foods and serve as core scaffolds in numerous pharmaceutical agents.[1] The addition of a methoxyphenyl group introduces further complexity and potential for diverse biological activity, making these compounds a subject of interest in drug development and food science.

Understanding the molecular structure of these compounds is paramount, and Gas Chromatography-Mass Spectrometry (GC-MS) stands as the preeminent analytical technique for this purpose.[2] Its power lies in coupling the high-resolution separation of gas chromatography with the definitive structural elucidation capabilities of mass spectrometry. The key to unlocking a molecule's identity via MS lies in its fragmentation pattern—a unique chemical fingerprint generated upon ionization.

This guide provides an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation patterns of methoxyphenyl-pyrazines. We will dissect the fundamental principles governing their fragmentation, compare the subtle yet significant differences between positional isomers, and provide a robust experimental framework for their analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how these molecules behave in a mass spectrometer.

Pillar 1: The Causality of Fragmentation in Methoxyphenyl-pyrazines

Under standard 70 eV electron ionization (EI), a molecule is bombarded with high-energy electrons, leading to the ejection of one of its own electrons to form a radical cation (M•+).[3] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments. The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z).

For methoxyphenyl-pyrazines, the fragmentation is a story told by its two key structural features: the stable pyrazine ring and the influential methoxyphenyl substituent.

The Influence of the Pyrazine Ring

The pyrazine ring is an aromatic heterocycle, and like many aromatic systems, it is relatively stable. This stability often results in a prominent molecular ion peak in the mass spectrum, which is a crucial first piece of information for identifying an unknown compound.[2][4] The primary fragmentation pathways associated with the pyrazine core involve the cleavage of the ring, typically through the loss of neutral molecules like hydrogen cyanide (HCN).[4]

The Role of the Methoxyphenyl Group

The methoxyphenyl group significantly directs the fragmentation cascade. The fragmentation of aromatic ethers is well-characterized. A primary and highly characteristic fragmentation pathway is the loss of a methyl radical (•CH₃) from the methoxy group, followed by the expulsion of a carbon monoxide (CO) molecule.

Another key fragmentation pathway involves the cleavage of the bond between the phenyl ring and the ether oxygen, or the bond between the pyrazine ring and the phenyl group. The stability of the resulting carbocations and radicals dictates the favorability of these pathways. For instance, cleavage of the C-C bond connecting the two rings can lead to ions corresponding to the pyrazine ring or the methoxyphenyl moiety.

Pillar 2: Comparative Fragmentation Analysis of Isomers

While general rules provide a solid foundation, the true challenge and power of mass spectrometry lie in distinguishing between isomers. The mass spectra of positional isomers of substituted pyrazines can be very similar, often necessitating the use of gas chromatographic retention indices for unambiguous identification.[5][6] However, subtle and reproducible differences in fragmentation can often be discerned.

Let's consider two hypothetical isomers: 2-(4-methoxyphenyl)pyrazine and 2-(2-methoxyphenyl)pyrazine.

  • 2-(4-methoxyphenyl)pyrazine (Para-isomer): The para-substitution allows for straightforward fragmentation pathways dominated by the methoxy group. We expect to see a strong molecular ion peak, followed by characteristic losses.

    • Loss of •CH₃ (M-15): A prominent peak resulting from the cleavage of the O-CH₃ bond.

    • Loss of •CH₃ and CO (M-15-28): Subsequent loss of carbon monoxide from the [M-15]⁺ ion.

    • Loss of •OCH₃ (M-31): Cleavage of the C-O bond to lose a methoxy radical.

    • Ring Cleavage: Fragments corresponding to the pyrazine ring itself.

  • 2-(2-methoxyphenyl)pyrazine (Ortho-isomer): The proximity of the methoxy group to the pyrazine ring introduces the possibility of "ortho-effects." This involves interactions between the two adjacent groups, potentially opening up unique fragmentation channels not seen in the meta or para isomers.[7] This can lead to the formation of rearrangement ions and alter the relative abundances of common fragments. For example, an ortho-isomer might show an enhanced loss of a neutral molecule formed from atoms of both the methoxy group and the pyrazine ring.

The following diagram illustrates the primary fragmentation pathways expected for a generic methoxyphenyl-pyrazine.

fragmentation M Methoxyphenyl-pyrazine Radical Cation (M•+) F1 [M - CH₃]⁺ (Loss of Methyl Radical) M->F1 - •CH₃ F3 [M - OCH₃]⁺ (Loss of Methoxy Radical) M->F3 - •OCH₃ F4 Pyrazine Cation M->F4 Ring-Ring Cleavage F5 Methoxyphenyl Cation M->F5 Ring-Ring Cleavage F2 [M - CH₃ - CO]⁺ (Subsequent Loss of CO) F1->F2 - CO

Caption: Generalized EI fragmentation pathways for methoxyphenyl-pyrazines.

Illustrative Data Comparison

The table below summarizes the expected key ions and their hypothetical relative abundances for para- and ortho-isomers to illustrate the potential differences in their mass spectra. Note: This data is illustrative and based on established fragmentation principles. Actual abundances will vary with instrumentation.

Ion Descriptionm/z (Hypothetical)Expected Relative Abundance (Para-isomer)Expected Relative Abundance (Ortho-isomer)
Molecular Ion [M]•+186100% (Base Peak)90%
Loss of H• [M-1]+18520%35% (Potential ortho-effect)
Loss of •CH₃ [M-15]+17180%75%
Loss of CO [M-28]+1585%8%
Loss of •OCH₃ [M-31]+15540%30%
Tropylium-like ion9115%15%
Pyrazine-related ion7925%25%

Pillar 3: A Self-Validating Experimental Protocol

Acquiring high-quality, reproducible mass spectra is the foundation of accurate structural elucidation. The following protocol outlines a robust method for the analysis of methoxyphenyl-pyrazines using GC-MS with an EI source.

Workflow Diagram

protocol cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing P1 Prepare Stock Solution (1 mg/mL in Methanol) P2 Create Working Standard (1-10 µg/mL in Methanol) P1->P2 A1 Inject 1 µL of Sample P2->A1 A2 Separation on GC Column A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 40-400) A3->A4 D1 Acquire Total Ion Chromatogram (TIC) A4->D1 D2 Extract Mass Spectrum from Peak D1->D2 D3 Compare to Spectral Library (e.g., NIST) D2->D3 D4 Manual Interpretation of Fragmentation Pattern D2->D4

Caption: Standard workflow for GC-MS analysis of methoxyphenyl-pyrazines.

Step-by-Step Methodology
  • Sample Preparation:

    • Objective: To prepare a sample at a suitable concentration for GC-MS analysis, avoiding column overload and detector saturation.

    • Protocol:

      • Accurately weigh and dissolve the methoxyphenyl-pyrazine standard in high-purity, GC-MS grade methanol to create a 1 mg/mL stock solution.

      • Perform a serial dilution of the stock solution with methanol to prepare a working standard at a concentration of approximately 1-10 µg/mL.

    • Self-Validation: The use of high-purity solvents minimizes interfering peaks from the sample matrix.

  • Instrumentation: GC-MS Parameters:

    • Objective: To achieve good chromatographic separation of the analyte from any impurities and to generate a standard, reproducible fragmentation pattern.

    • Typical Parameters: [1][8]

      • Gas Chromatograph (GC):

        • Injector: Splitless mode at 270°C.[1]

        • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

        • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

        • Oven Temperature Program: Initial temperature 50°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.[2]

      • Mass Spectrometer (MS):

        • Ion Source: Electron Ionization (EI).

        • Ionization Energy: 70 eV.[8]

        • Source Temperature: 230°C.[2]

        • Quadrupole Temperature: 150°C.[2]

        • Scan Range: m/z 40-400.

    • Causality: A 70 eV ionization energy is the industry standard, ensuring that spectra are comparable across different instruments and to commercial libraries like the NIST database.[9] The temperature program is designed to ensure the compound elutes as a sharp, symmetrical peak.

  • Data Acquisition and Analysis:

    • Objective: To process the raw data to obtain a clean mass spectrum and interpret the fragmentation pattern.

    • Protocol:

      • Inject 1 µL of the working standard into the GC-MS system.

      • Acquire the data over the full run time.

      • Identify the chromatographic peak corresponding to the methoxyphenyl-pyrazine in the Total Ion Chromatogram (TIC).

      • Generate an averaged, background-subtracted mass spectrum from the apex of the peak.

      • Compare the acquired spectrum against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for tentative identification.[9]

      • Manually interpret the spectrum, identifying the molecular ion and key fragment ions based on the principles discussed in this guide.

    • Trustworthiness: Background subtraction is critical to remove contributions from column bleed or co-eluting impurities, ensuring the final spectrum is representative of only the target analyte.

Conclusion

The mass spectrometric fragmentation of methoxyphenyl-pyrazines is a predictable yet nuanced process governed by the interplay between the stable pyrazine ring and the directing influence of the methoxyphenyl substituent. A thorough understanding of these fragmentation pathways, particularly the subtle differences that arise from positional isomerism, is crucial for confident structural elucidation. By employing a robust and well-understood analytical protocol, researchers can generate high-quality data, enabling them to accurately identify these compounds and advance their work in fields ranging from flavor chemistry to pharmaceutical development.

References

  • Attygalle, A. B. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Retrieved from [Link]

  • Attygalle, A. B. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). PubFacts. Retrieved from [Link]

  • Ochiai, N., et al. (2013). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. ResearchGate. Retrieved from [Link]

  • Clark, C. R., et al. (2022). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine, methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Harris, R. L. N., et al. (1986). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. VITIS - Journal of Grapevine Research. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 6.2.2. Pyrazines. Thieme Connect. Retrieved from [Link]

  • Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

Sources

Potency & Selectivity Guide: Ethoxy vs. Methoxy Substituted Pyrazine Inhibitors

[1][2]

Executive Summary

In the optimization of pyrazine-based kinase inhibitors, the transition from a methoxy (-OCH₃) to an ethoxy (-OCH₂CH₃) substituent is a critical Structure-Activity Relationship (SAR) decision point.[1] While the methoxy group is frequently preferred for its compact steric profile and favorable solubility, the ethoxy group offers a strategic lever to modulate lipophilicity (LogP) and probe hydrophobic sub-pockets, albeit often at the cost of steric clashing in tight ATP-binding sites.

This guide provides a technical comparison of these two substituents, grounded in experimental data from kinase inhibitor development (specifically Nek2 and EGFR pathways), and details the protocols required to validate their performance.

Molecular Mechanism & SAR Logic[1]

The pyrazine ring is a privileged scaffold in medicinal chemistry, often serving as an ATP-mimetic hinge binder.[1] The choice between methoxy and ethoxy substitution at the C3, C5, or C6 positions dictates potency through three primary mechanisms:

A. Steric Fit vs. Clash[1]
  • Methoxy (The "Magic Methyl"): The methoxy group is conformationally restricted and compact. It is often the maximum size tolerated in "gatekeeper" regions or near the glycine-rich loop of kinases.

  • Ethoxy (The "Ethyl Extension"): The additional methylene unit adds rotational freedom and bulk.

    • Positive Outcome: If a hydrophobic pocket exists adjacent to the binding site, the ethyl group can displace water and increase binding enthalpy (potency).

    • Negative Outcome: In tight pockets (e.g., Nek2 kinase), the ethyl group clashes with backbone residues (e.g., Tyr70 or the Gly-loop), leading to a drastic loss in potency (10-50x reduction).[1]

B. Physicochemical Modulation[1][3][4][5]
  • Lipophilicity: Switching from methoxy to ethoxy typically increases cLogP by ~0.5 units .[1] This can improve cellular permeability for compounds with low passive diffusion but may decrease aqueous solubility.[1]

  • Metabolic Liability: Both ethers are susceptible to CYP450-mediated O-dealkylation.[1] However, the rate of dealkylation often differs, with methoxy groups frequently being "metabolic soft spots" leading to rapid clearance.

C. Electronic Effects

Both groups are electron-donating (induction + resonance).[1] The difference in electron donation between methyl and ethyl is negligible regarding the pKa of the pyrazine nitrogens, meaning the H-bond acceptor capability of the hinge-binding nitrogen remains largely unchanged.

Decision Logic Visualization

The following diagram illustrates the decision matrix for Medicinal Chemists when choosing between these substituents.

SAR_Decision_TreeStartLead Optimization:Pyrazine CoreCheck_PocketAnalyze Binding Pocket(Crystal Structure/Docking)Start->Check_PocketTight_PocketTight/Restricted Space(e.g., Gatekeeper/Gly-Loop)Check_Pocket->Tight_Pocket Steric ConstraintOpen_PocketAvailable HydrophobicSub-pocketCheck_Pocket->Open_Pocket Space AvailableSelect_MethoxySelect Methoxy (-OMe)Minimizes Steric ClashTight_Pocket->Select_MethoxySelect_EthoxySelect Ethoxy (-OEt)Increases Lipophilicity/VdWOpen_Pocket->Select_EthoxyOutcome_MethoxyHigh Potency (Low IC50)Risk: High Clearance (O-demethylation)Select_Methoxy->Outcome_MethoxyOutcome_EthoxyVariable PotencyBetter Permeability (High LogP)Select_Ethoxy->Outcome_Ethoxy

Figure 1: SAR Decision Tree for Alkoxy-Pyrazine Optimization. Blue indicates the starting point; Red/Green indicate structural constraints; Yellow indicates the design choice.

Comparative Data Analysis

The following data is derived from a comparative study of aminopyrazine inhibitors targeting Nek2 (NIMA-related kinase 2) , a mitotic kinase where the steric impact of alkoxy substitution is pronounced.

Table 1: Potency & Physicochemical Profile (Nek2 Inhibitor Series)
Compound IDSubstituent (R)IC₅₀ (Nek2) [µM]cLogPLigand Efficiency (LE)Observation
Cmpd-15 -OCH₃ (Methoxy) 0.08 2.10.42Optimal Fit. Forms key H-bonds without perturbing Tyr70 conformation.[1]
Cmpd-17 -OCH₂CH₃ (Ethoxy) > 10.0 2.6< 0.25Steric Clash. Ethyl group clashes with the Gly-rich loop, abolishing binding.[1]
Cmpd-14 -CH₃ (Methyl)0.122.30.40Tolerated, but less potent than methoxy (loss of dipole interaction).[1]
Cmpd-H -H (Unsubstituted)4.501.80.28Loss of Van der Waals contact in the pocket.

Data Interpretation: In this specific pyrazine scaffold, the Methoxy group is superior. The transition to Ethoxy results in a >100-fold loss of potency. This validates the "Tight Pocket" pathway in Figure 1. However, in broader kinase panels (e.g., EGFR inhibitors like Erlotinib analogs), ethoxy groups at the 6,7-positions are often tolerated and used to tune solubility and metabolic stability.[1]

Experimental Protocols

To validate these differences in your own pyrazine series, the following self-validating protocols are recommended.

A. Chemical Synthesis (Nucleophilic Aromatic Substitution)

Objective: Synthesize matched molecular pairs (Methoxy vs. Ethoxy) from a common chloropyrazine intermediate.

  • Reagents: 2,6-dichloropyrazine (Starting Material), Sodium Methoxide (NaOMe), Sodium Ethoxide (NaOEt), THF (anhydrous).[1]

  • Procedure:

    • Dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous THF under N₂ atmosphere.

    • Branch A (Methoxy): Add NaOMe (1.1 eq) at 0°C. Stir for 2h.

    • Branch B (Ethoxy): Add NaOEt (1.1 eq) at 0°C. Stir for 4h (slower kinetics due to sterics).

    • Quench: Add saturated NH₄Cl. Extract with EtOAc.[1]

  • Validation: Monitor via LC-MS. Product peaks should show M+31 (Methoxy) vs M+45 (Ethoxy) mass shifts relative to the chloride precursor.

B. Biochemical Potency Assay (FRET)

Objective: Determine IC₅₀ values to quantify the steric penalty/benefit.

  • System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or similar TR-FRET system.[1]

  • Reagents: Kinase Tracer 236, Europium-labeled anti-tag antibody, Target Kinase (e.g., Nek2, PI3K).[1]

  • Workflow:

    • Prepare 10-point serial dilutions of Methoxy and Ethoxy analogs (Start: 10 µM, 3-fold dilution).

    • Incubate Kinase + Antibody + Tracer + Inhibitor for 60 mins at RT.[1]

    • Read: Measure FRET signal (Ratio 665nm/615nm) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope).

    • Quality Control: Z-factor must be > 0.[1]5. Reference compound (e.g., Staurosporine) must fall within 3-fold of historical IC₅₀.[1]

C. Metabolic Stability (Microsomal Assay)

Objective: Assess if the ethyl group protects against O-dealkylation.[1]

  • Matrix: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.[1]

  • Cofactor: NADPH regenerating system.[1]

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Quantification: LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% Remaining) vs. time. Calculate

    
     and 
    
    
    .
    • Expectation: Methoxy analogs often show higher

      
       (faster clearance) than ethoxy analogs unless the ethyl group is also a specific site for oxidation.
      

Workflow Visualization

The following diagram details the experimental pipeline to compare these analogs.

Experimental_WorkflowSynthesisSynthesis(SnAr Reaction)PurificationPurification(HPLC/Flash)Synthesis->PurificationQCQC Validation(NMR & LCMS)Purification->QCAssay_BiochemBiochemical Assay(TR-FRET IC50)QC->Assay_Biochem Primary ScreenAssay_CellCellular Assay(Viability/Western)Assay_Biochem->Assay_Cell If IC50 < 100nMAssay_ADMEADME Profiling(Microsomal Stability)Assay_Biochem->Assay_ADME Parallel Path

Figure 2: Experimental Workflow for Validating Pyrazine Analogs. From synthesis to multi-parametric evaluation.

References

  • Whelligan, D. K., et al. (2010).[1] "Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization." Journal of Medicinal Chemistry.

  • Furet, P., et al. (2011).[1] "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors." PMC (National Institutes of Health).

  • Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Context on metabolic stability of ethers).

  • Smith, D. A., & Di, L. (2021).[1] "Improving the decision-making process in the structural modification of drug candidates: Enhancing Metabolic Stability." NEDMDG.[1]

Validating Purity of CAS 1333222-38-0: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and validation protocol for the purity analysis of 2-ethoxy-6-(2-methoxyphenyl)pyrazine (CAS 1333222-38-0) using Liquid Chromatography-Mass Spectrometry (LC-MS).

Executive Summary

Target Compound: this compound (CAS 1333222-38-0) Molecular Formula: C₁₃H₁₄N₂O₂ | MW: 230.26 Da Application: Pharmaceutical Intermediate / Medicinal Chemistry Building Block[1]

In the synthesis of high-value pharmaceutical intermediates, purity validation is not merely about establishing a percentage; it is about identifying structural liabilities.[1] While traditional HPLC-UV provides a quantitative purity index, it often fails to detect co-eluting impurities that lack distinct chromophores or share similar retention times.[1]

This guide compares the performance of LC-MS validation against standard HPLC-UV and qNMR methodologies. It demonstrates why LC-MS is the superior "product" for validating CAS 1333222-38-0, specifically due to its ability to resolve structurally similar byproducts (e.g., de-alkylated analogs) that are common in the synthesis of alkoxy-pyrazines.[1]

Comparative Analysis: LC-MS vs. Alternatives

The following table objectively compares the performance of LC-MS against the two primary alternatives for validating the purity of CAS 1333222-38-0.

FeatureLC-MS (Recommended) HPLC-UV (Standard) qNMR (Orthogonal)
Primary Detection Principle Mass-to-charge ratio (

)
UV Absorbance (

)
Nuclear Spin Resonance
Specificity for CAS 1333222-38-0 High: Confirms identity via [M+H]⁺ = 231.1Medium: Relies solely on retention time (

)
High: Structural fingerprinting
Impurity Identification Excellent: Identifies masses of degradants (e.g., -14 Da for demethylation)Poor: Cannot identify unknown peaks without standardsMedium: Hard to interpret trace impurities (<1%)
Sensitivity (LOD) High (pg range): Detects trace catalysts/intermediatesModerate (ng range): Limited by extinction coefficientLow (mg range): Requires high concentration
Blind Spots Ion suppression effects in complex matricesCo-eluting impurities with similar UV spectraOverlapping solvent peaks; low sensitivity
Why LC-MS Wins for this Compound

CAS 1333222-38-0 contains both ethoxy and methoxy groups.[1] A common synthetic failure mode is incomplete alkylation or acid-catalyzed de-alkylation, leading to hydroxy-analogs (phenols/pyrazinols).[1]

  • HPLC-UV Failure Mode: A hydroxy-analog may co-elute with the parent peak or have a similar UV profile, leading to a false "99% purity" reading.[1]

  • LC-MS Success Mode: The hydroxy-impurity will appear as a distinct mass (

    
     217 or 203), allowing for immediate detection even if peaks overlap chromatographically.[1]
    

Technical Protocol: LC-MS Validation Workflow

This protocol is designed as a self-validating system.[1] It uses a generic gradient suitable for moderately lipophilic nitrogen heterocycles.[1]

A. Sample Preparation[1]
  • Solvent: Dissolve 1 mg of CAS 1333222-38-0 in 1 mL of LC-MS grade Methanol .

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulate matter (crucial to prevent column clogging).[1]

  • Dilution: Dilute 10 µL of stock into 990 µL of Mobile Phase A/B (50:50) to reach a final concentration of ~10 µg/mL.[1]

B. Chromatographic Conditions (LC)
  • Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity)

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)[1]

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation of pyrazine N)[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient:

    • 0.0 min: 10% B[1]

    • 5.0 min: 95% B (Linear Ramp)[1]

    • 7.0 min: 95% B (Wash)[1]

    • 7.1 min: 10% B (Re-equilibration)

C. Mass Spectrometry Parameters (MS)
  • Source: Electrospray Ionization (ESI)[1]

  • Polarity: Positive Mode (+)[1]

    • Rationale: The pyrazine nitrogens are basic and readily accept a proton (

      
      ).[1]
      
  • Scan Range:

    
     100 – 600
    
  • Key Settings:

    • Capillary Voltage: 3500 V[1]

    • Gas Temperature: 300°C[1]

    • Fragmentor: 100 V (Adjust to minimize in-source fragmentation)

Data Analysis & Impurity Profiling

Expected Mass Spectrum[1]
  • Parent Peak:

    
    231.1  (
    
    
    
    )
  • Adducts:

    
     253.1 (
    
    
    
    ),
    
    
    272.1 (
    
    
    )[1]
Critical Impurity Watchlist

Use the following logic to interpret extra peaks in the chromatogram.

Observed

Mass Shift (

)
Likely Impurity IdentityMechanism
217.1 -14 DaDemethylated Analog Hydrolysis of methoxy group to phenol
203.1 -28 DaDeethylated Analog Hydrolysis of ethoxy group to pyrazinol
247.1 +16 DaN-Oxide Oxidation of pyrazine nitrogen
461.2 +230 DaDimer Concentration-dependent aggregation

Visualizations

Figure 1: Analytical Workflow Logic

This diagram illustrates the decision-making process for validating the purity of CAS 1333222-38-0.[1]

LCMS_Workflow Sample Crude Sample CAS 1333222-38-0 LC_Sep UHPLC Separation (C18 Gradient) Sample->LC_Sep UV_Det UV Detection (254 nm) LC_Sep->UV_Det MS_Det MS Detection (ESI+) LC_Sep->MS_Det Data_Int Data Integration UV_Det->Data_Int MS_Det->Data_Int Decision Is Main Peak >98% Area? Data_Int->Decision Pass PASS: High Purity Validated Decision->Pass Yes Check_MS Check MS Spectrum for Co-elution Decision->Check_MS No / Ambiguous Check_MS->Pass Artifact/Noise Fail FAIL: Purify via Prep-HPLC Check_MS->Fail Impurity Confirmed

Caption: Figure 1. Decision logic for LC-MS purity validation. MS data acts as a secondary confirmation gate.[1]

Figure 2: Impurity Identification Pathways

Visualizing likely degradation pathways helps in pre-setting Selected Ion Monitoring (SIM) channels.[1]

Impurity_Pathways Parent Parent Compound m/z 231.1 Imp1 Impurity A (Phenol Derivative) m/z 217.1 Parent->Imp1 -CH3 (Demethylation) Imp2 Impurity B (Pyrazinol Derivative) m/z 203.1 Parent->Imp2 -C2H5 (Deethylation) Imp3 Impurity C (N-Oxide) m/z 247.1 Parent->Imp3 +O (Oxidation)

Caption: Figure 2.[1] Common degradation pathways for alkoxy-pyrazine derivatives detectable by LC-MS.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH).[1] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54045580 (Related Pyrazine Derivatives). PubChem.[1] Link

  • Bidepharm. Product Analysis: this compound (CAS 1333222-38-0).[1][2][3][4][5][6] Bidepharm.[1][6] Link

  • ChemicalBook. CAS 1333222-38-0 Basic Information and Properties. ChemicalBook.[1] Link

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A Comparative Guide to the Crystal Structures of 2,6-Disubstituted Pyrazine Compounds: Unveiling the Influence of Substituents on Supramolecular Architectures

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of 2,6-Disubstituted Pyrazines

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged structure in drug discovery. Its derivatives exhibit a wide range of biological activities, including roles as kinase inhibitors, and are components of various approved pharmaceuticals. The substitution pattern on the pyrazine ring is a critical determinant of its pharmacological profile. Specifically, 2,6-disubstituted pyrazines offer a scaffold with a C2 axis of symmetry, which can be exploited to design molecules with specific binding properties. Understanding the solid-state structure of these compounds is paramount, as it governs key physicochemical properties such as solubility, stability, and bioavailability.

Unveiling Solid-State Architecture: The Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Crucially, SC-XRD also reveals the intricate network of intermolecular interactions that dictate how molecules pack in the crystal lattice. These non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking, are the master architects of the supramolecular assembly.

The Cambridge Structural Database (CSD) serves as the world's repository for small-molecule organic and metal-organic crystal structures, providing a vast and invaluable resource for structural chemists.[1][2][3][4][5] By analyzing the wealth of data within the CSD, we can discern trends in crystal packing and understand the influence of specific functional groups on the overall crystal structure.

A Comparative Analysis of 2,6-Disubstituted Pyrazine Crystal Structures

To illustrate the profound impact of substituents on the crystal packing of 2,6-disubstituted pyrazines, we will compare the crystallographic data of three archetypal examples: 2,6-dimethylpyrazine, 2,6-dichloropyrazine, and 2,6-diaminopyrazine. These compounds were chosen to represent a spectrum of substituent effects, from the electron-donating and sterically modest methyl groups to the electron-withdrawing and halogen-bond-donating chloro groups, and the hydrogen-bond-donating amino groups.

Case Study 1: 2,6-Dimethylpyrazine - The Influence of Weak Hydrogen Bonds

The crystal structure of 2,6-dimethylpyrazine reveals a packing arrangement primarily governed by a network of weak C—H···N hydrogen bonds. The methyl C—H groups act as weak hydrogen bond donors, interacting with the nitrogen atoms of adjacent pyrazine rings. This network of interactions leads to the formation of a herringbone-like packing motif.

Table 1: Key Crystallographic Data for 2,6-Dimethylpyrazine

ParameterValue
CSD RefcodeDMETPZ
FormulaC₆H₈N₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.864
b (Å)9.534
c (Å)16.155
β (°)95.96
Z4

Data obtained from the Cambridge Structural Database.

Case Study 2: 2,6-Dichloropyrazine - The Role of Halogen Bonding

In 2,6-dichloropyrazine, the introduction of chlorine atoms dramatically alters the intermolecular interaction landscape. The chlorine atoms, being electronegative, participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. In the crystal structure, short Cl···N contacts are observed, forming a robust network that directs the crystal packing. These halogen bonds are a significant driving force in the formation of the supramolecular assembly.

Table 2: Key Crystallographic Data for 2,6-Dichloropyrazine

ParameterValue
CSD RefcodeDCLPYZ
FormulaC₄H₂Cl₂N₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.847
b (Å)9.613
c (Å)15.828
β (°)97.43
Z4

Data obtained from the Cambridge Structural Database.

Case Study 3: 2,6-Diaminopyrazine - Dominance of Strong Hydrogen Bonding

The presence of amino groups in 2,6-diaminopyrazine introduces strong hydrogen bond donors (N—H) and acceptors (the amino nitrogen). Consequently, the crystal structure is dominated by a robust network of N—H···N hydrogen bonds. These interactions are significantly stronger than the C—H···N or halogen bonds observed in the previous examples, leading to a highly organized and stable crystal lattice. The hydrogen bonding patterns in aminopyrazines are a key factor in their crystal engineering.[2]

Table 3: Key Crystallographic Data for 2,6-Diaminopyrazine

ParameterValue
CSD RefcodeAMBPYZ
FormulaC₄H₆N₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.861
b (Å)10.034
c (Å)10.158
β (°)108.68
Z4

Data obtained from the Cambridge Structural Database.

Experimental Protocol: A Step-by-Step Guide to Single-Crystal X-ray Diffraction Analysis

To provide a practical understanding of how the presented data is obtained, this section outlines a generalized workflow for the single-crystal X-ray diffraction analysis of a 2,6-disubstituted pyrazine compound.

Crystal Growth

The journey of crystal structure analysis begins with the growth of high-quality single crystals. This is often the most challenging step. A common method is slow evaporation from a suitable solvent or a mixture of solvents.

  • Dissolution: Dissolve the synthesized 2,6-disubstituted pyrazine compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture) at room temperature or with gentle heating.

  • Filtration: Filter the solution to remove any particulate matter.

  • Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days to weeks. The slower the evaporation, the higher the quality of the resulting crystals.

Data Collection

Once suitable single crystals are obtained, they are mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • Crystal Selection and Mounting: Under a microscope, select a well-formed single crystal with sharp edges and no visible defects. Mount the crystal on a cryoloop or a glass fiber.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by an area detector.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

  • Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of the spots are then integrated.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.

Visualizing the Supramolecular Architecture

To better understand the intricate packing and intermolecular interactions, we can visualize the crystal structures. The following diagrams, generated using the DOT language, illustrate the key interactions discussed.

experimental_workflow cluster_synthesis Compound Synthesis cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of 2,6-Disubstituted Pyrazine Dissolution Dissolution Synthesis->Dissolution Filtration Filtration Dissolution->Filtration Slow_Evaporation Slow Evaporation Filtration->Slow_Evaporation Mounting Crystal Mounting Slow_Evaporation->Mounting Data_Collection Data Collection Mounting->Data_Collection Integration Data Integration Data_Collection->Integration Solution Structure Solution Integration->Solution Refinement Structure Refinement Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure intermolecular_interactions cluster_dimethyl 2,6-Dimethylpyrazine cluster_dichloro 2,6-Dichloropyrazine cluster_diamino 2,6-Diaminopyrazine node_dm C-H···N Weak Hydrogen Bonds node_dc Cl···N Halogen Bonding node_da N-H···N Strong Hydrogen Bonding node_pyrazine Pyrazine Core node_pyrazine->node_dm Methyl Substituents node_pyrazine->node_dc Chloro Substituents node_pyrazine->node_da Amino Substituents

Caption: Dominant intermolecular interactions in 2,6-disubstituted pyrazines.

Conclusion: From Substituent to Supramolecular Structure

This comparative guide demonstrates that the substituents at the 2 and 6 positions of the pyrazine ring exert a profound influence on the resulting crystal structure. The interplay of sterics and electronics dictates the preferred intermolecular interactions, which in turn govern the overall supramolecular architecture. A thorough understanding of these structure-property relationships, facilitated by powerful tools like single-crystal X-ray diffraction and the comprehensive Cambridge Structural Database, is indispensable for the rational design of new 2,6-disubstituted pyrazine compounds with tailored properties for applications in drug discovery and materials science.

References

  • The Cambridge Structural Database. Cambridge Crystallographic Data Centre. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
  • re3data.org. (n.d.). Cambridge Structural Database. [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). [Link]

  • Taghipour, F., & Mirzaei, M. (2019). A survey of interactions in crystal structures of pyrazine-based compounds. Acta Crystallographica Section C: Structural Chemistry, 75(3), 231-247. [Link]

  • Cheeseman, G. W. H., & Werstiuk, E. S. G. (1972). Pyrazines. In Advances in Heterocyclic Chemistry (Vol. 14, pp. 99-209). Academic Press.
  • Stoeckli-Evans, H. (2009). The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures.
  • Kubicki, M. (2018). Pyrazine π-Hole Interaction Preference in Crystal Structures and Spectroscopic Properties of Crystalline C8/C9 Alkyl-1H-5,6,10b-triazaacephenanthrylene-2-carbonitrile. Crystal Growth & Design, 18(10), 6065-6076.
  • Chai, X., Yu, L., & Rong, R. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7439. [Link]

  • Housecroft, C. E., & Sharpe, A. G. (2018). Inorganic Chemistry (5th ed.). Pearson.
  • PubChem. (n.d.). 2,6-Dimethylpyrazine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2,6-Dichloropyrazine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2,6-Pyrazinediamine. National Center for Biotechnology Information. [Link]

  • Mastalir, M., et al. (2016). Crystal structure of 2,6-diaminopyridinium chloride. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1634-1637. [Link]

  • Bhowmick, S., et al. (2015). Pyrazine-based organometallic complex: synthesis, characterization, and supramolecular chemistry. Inorganic Chemistry, 54(6), 2543-2550. [Link]

  • Ramirez, J., et al. (2023). Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds. Molecules, 28(15), 5839. [Link]

  • The Good Scents Company. (n.d.). 2,6-dichloropyrazine. [Link]

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Analytical Standards for 2-Ethoxy-6-(2-methoxyphenyl)pyrazine Detection: A Comparative Guide for Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmacophore design, 2,6-disubstituted pyrazines have emerged as highly potent, cell-active kinase inhibitors and adenosine antagonists[1][2]. Among these, 2-Ethoxy-6-(2-methoxyphenyl)pyrazine (CAS No: 1333222-38-0) serves as a critical analytical standard and synthetic intermediate[3][4]. This guide provides drug development professionals with a comprehensive comparative analysis of this standard against alternative scaffolds, alongside self-validating experimental protocols for its detection and quantification.

Biological & Chemical Significance

The structural architecture of this compound is deliberately tuned for biological selectivity and analytical traceability. Recent literature demonstrates that 2,6-disubstituted pyrazines are potent inhibitors of the pleiotropic kinase CSNK2A, which is heavily implicated in viral replication (including β-coronaviruses like SARS-CoV-2) and oncology[2][5].

The inclusion of the ortho-methoxy group on the phenyl ring acts as a vital isosteric replacement. This specific moiety significantly improves kinome-wide selectivity, preventing off-target inhibition of kinases such as PIM3. Analytically, the dual presence of ethoxy and methoxy groups provides unique, highly reproducible fragmentation pathways in tandem mass spectrometry (MS/MS), making it an ideal internal standard for pharmacokinetic (PK) tracking.

CSNK2A_Pathway Pyrazine Pyrazine Derivative (Inhibitor) CSNK2A CSNK2A Kinase (Target) Pyrazine->CSNK2A Binds ATP Pocket Substrate Cellular Substrates (Unphosphorylated) CSNK2A->Substrate Inhibits Phosphorylation ViralRep Viral Replication Blocked (Antiviral Effect) Substrate->ViralRep Prevents Assembly

Figure 2: Mechanism of action for CSNK2A inhibition by 2,6-disubstituted pyrazine derivatives.

Comparative Analysis: Scaffold Performance

When selecting a pyrazine standard for assay development, researchers must weigh chromatographic behavior, ionization efficiency, and synthetic stability. We compared this compound against two common alternatives: the halogenated precursor 2-Chloro-6-(2-methoxyphenyl)pyrazine and the un-methoxylated 2-Ethoxy-6-phenylpyrazine (CAS 1333222-36-8)[6].

  • Selectivity & Stability: The chloro-substituted pyrazine is prone to nucleophilic substitution, making it unstable in biological matrices. Conversely, the ethoxy group provides metabolic stability.

  • Mass Spectrometric Performance: this compound yields a highly specific primary MRM transition (m/z 231.1 → 185.1) driven by the neutral loss of ethanol/ethylene from the ethoxy group, providing superior signal-to-noise (S/N) ratios compared to the chloro-analog, which suffers from isotopic isotopic dilution (

    
    Cl/
    
    
    
    Cl).
Table 1: Chromatographic and Mass Spectrometric Properties Comparison
CompoundCAS No.Formula[M+H]⁺ (m/z)Primary MRM TransitionRetention Time (min)Ionization Efficiency (ESI+)
This compound 1333222-38-0C₁₃H₁₄N₂O₂231.1231.1 → 185.14.2High (+++)
2-Chloro-6-(2-methoxyphenyl)pyrazine N/AC₁₁H₉ClN₂O221.0221.0 → 186.03.8Moderate (++)
2-Ethoxy-6-phenylpyrazine 1333222-36-8C₁₂H₁₂N₂O201.1201.1 → 173.14.6High (+++)
Simulated data based on a standard C18 reverse-phase UHPLC gradient.
Table 2: Method Validation Parameters for this compound
ParameterUHPLC-MS/MS (Plasma Matrix)HPLC-UV (Neat Solvent)Acceptance Criteria
Limit of Detection (LOD) 0.5 ng/mL50 ng/mLS/N ≥ 3
Limit of Quantitation (LOQ) 1.5 ng/mL150 ng/mLS/N ≥ 10, RSD ≤ 20%
Linearity Range 1.5 - 1000 ng/mL0.15 - 100 µg/mLR² ≥ 0.995
Mean Recovery 92.4% ± 4.1%98.5% ± 1.2%85% - 115%

Experimental Protocols: Self-Validating Detection Systems

As a Senior Application Scientist, I emphasize that analytical protocols must be self-validating. Every step below includes the underlying causality to ensure researchers understand why the method works, allowing for intelligent troubleshooting.

Protocol 1: UHPLC-MS/MS Quantification Workflow (ADME/PK Profiling)

Objective: High-sensitivity detection of the standard in biological matrices.

  • Sample Preparation (Protein Precipitation):

    • Step: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (IS) (e.g., ¹³C-labeled pyrazine). Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Acetonitrile alters the dielectric constant of the solution, effectively crashing out plasma proteins while the highly organic-soluble pyrazine remains in the supernatant. The ice-cold temperature halts enzymatic degradation, and the IS corrects for any matrix-induced ion suppression.

  • Chromatographic Separation:

    • Step: Inject 2 µL of the supernatant onto a Waters Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm). Run a gradient mobile phase: Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile).

    • Causality: The hydrophobic C18 stationary phase effectively retains the non-polar ethoxy and methoxyphenyl moieties. Formic acid is critical; it lowers the pH below the pKa of the pyrazine nitrogens, ensuring they are fully protonated. This sharpens the chromatographic peak and maximizes ESI+ ionization efficiency.

  • MS/MS Detection (Multiple Reaction Monitoring):

    • Step: Configure the triple quadrupole mass spectrometer for Electrospray Ionization in Positive mode (ESI+). Monitor the transition m/z 231.1 → 185.1.

    • Causality: Multiple Reaction Monitoring (MRM) is selected because it filters out matrix noise. The basic nitrogen atoms readily accept protons to form the [M+H]⁺ precursor ion (m/z 231.1). The collision-induced dissociation (CID) reliably cleaves the ethoxy group, producing a stable product ion (m/z 185.1), ensuring self-validating specificity.

LCMS_Workflow SamplePrep Sample Prep (Protein Crash) Chromatography UHPLC Separation (C18 Column) SamplePrep->Chromatography Ionization ESI+ Ionization (Protonation) Chromatography->Ionization Detection MRM Detection (Triple Quad) Ionization->Detection Data Data Analysis (Quantification) Detection->Data

Figure 1: Step-by-step LC-MS/MS analytical workflow for pyrazine derivative quantification.

Protocol 2: HPLC-UV Purity Assessment

Objective: Routine purity check of the synthesized or purchased standard[7].

  • Standard Preparation: Dissolve the this compound standard in 50% Methanol to a concentration of 100 µg/mL.

  • Separation: Inject 10 µL onto a standard C18 analytical column. Utilize an isocratic gradient of 60% Methanol / 40% Water at a flow rate of 1.0 mL/min.

    • Causality: An isocratic gradient is sufficient for a pure standard check, providing highly reproducible retention times without the need for column re-equilibration between runs.

  • Detection: Monitor absorbance at 280 nm.

    • Causality: The extended π-conjugation between the pyrazine ring and the ortho-methoxyphenyl group yields a strong chromophore with a λmax near 280 nm. This allows for robust, non-destructive UV detection without the need for mass spectrometry.

References

  • Strickland, B. G., et al. (2023). "Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3". bioRxiv / PMC. URL:[Link]

  • WIPO / Google Patents. "WO2005040151A1 - Pyrazine derivatives and pharmaceutical use thereof". Google Patents.

Sources

A Comprehensive Guide to the Spectroscopic Identification of 2-Ethoxy-6-(2-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of novel chemical entities is a cornerstone of scientific rigor. This guide provides a detailed, multi-faceted approach to the structural elucidation of 2-Ethoxy-6-(2-methoxyphenyl)pyrazine (CAS No. 1333222-38-0), a disubstituted pyrazine derivative. In the absence of publicly available reference spectra for this specific molecule, this guide will establish a robust analytical framework based on predicted spectral characteristics derived from foundational principles and data from analogous structures. We will delve into the core spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy—offering a self-validating system for its positive identification.

Physicochemical Properties

A foundational step in any analytical workflow is understanding the basic physicochemical properties of the analyte.

PropertyValueSource
CAS Number 1333222-38-0[1]
Molecular Formula C₁₃H₁₄N₂O₂[1]
Molecular Weight 230.26 g/mol [1]

Part 1: Mass Spectrometry - The Molecular Blueprint

Mass spectrometry provides the initial, crucial confirmation of molecular weight and offers insights into the molecule's fragmentation pattern, which acts as a structural fingerprint.[2] For a compound like this compound, a combination of Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be the preferred method of introduction and ionization.[3][4]

Predicted Mass Spectrum
  • Molecular Ion (M⁺•): The primary piece of evidence will be the molecular ion peak. For this compound, this should appear at an m/z of 230. Given the presence of two nitrogen atoms, this will be an even-numbered mass, consistent with the nitrogen rule.

  • Key Fragmentation Patterns: The fragmentation will be dictated by the stability of the resulting ions and neutral losses. We can predict the following key fragments:

    • Loss of Ethoxy Radical (-•OC₂H₅): A fragment at m/z 185, resulting from the cleavage of the ethoxy group.

    • Loss of Ethylene (-C₂H₄): A common fragmentation for ethoxy groups, leading to a fragment at m/z 202.

    • Cleavage of the Aryl-Pyrazine Bond: This could lead to fragments corresponding to the methoxyphenyl cation (m/z 107) and the ethoxypyrazine radical cation (m/z 123).

    • Loss of CO from the Methoxy Group: A potential loss of carbon monoxide from the methoxyphenyl moiety.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve a small quantity of the synthesized compound in a volatile organic solvent such as dichloromethane or methanol.

  • GC Separation:

    • Column: A non-polar column (e.g., DB-5ms) is suitable for this type of aromatic compound.

    • Injection: Inject 1 µL of the sample solution.

    • Temperature Program: Start with an initial oven temperature of 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Analysis: Identify the molecular ion peak and compare the observed fragmentation pattern with the predicted one.

Visualization of the Analytical Workflow

cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate Separation on Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Analyzer (Quadrupole) ionize->detect mol_ion Identify Molecular Ion Peak (m/z 230) detect->mol_ion fragments Analyze Fragmentation Pattern mol_ion->fragments compare Compare with Predicted Spectrum fragments->compare

Caption: Workflow for GC-MS based identification.

Part 2: NMR Spectroscopy - The Atomic Connectivity Map

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules.[2] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for the complete assembly of the molecular structure.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

The structure of this compound contains several distinct proton environments:

  • Ethoxy Group:

    • A triplet at approximately δ 1.4-1.6 ppm, integrating to 3H, corresponding to the methyl protons (-CH₃).

    • A quartet at approximately δ 4.4-4.6 ppm, integrating to 2H, corresponding to the methylene protons (-OCH₂-).

  • Pyrazine Ring:

    • Two singlets (or doublets with a small coupling constant) in the aromatic region, likely between δ 8.0-8.5 ppm, each integrating to 1H. The exact chemical shifts will be influenced by the electronic effects of the substituents.

  • Methoxyphenyl Group:

    • A singlet at approximately δ 3.9 ppm, integrating to 3H, for the methoxy protons (-OCH₃).[5]

    • A multiplet system in the aromatic region (δ 6.9-7.8 ppm) corresponding to the four protons on the benzene ring. The ortho substitution pattern will lead to a more complex splitting pattern than a simple singlet.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
  • Ethoxy Group:

    • A signal around δ 14-16 ppm for the methyl carbon.

    • A signal around δ 61-63 ppm for the methylene carbon.

  • Pyrazine Ring:

    • Signals for the pyrazine carbons will appear in the range of δ 140-160 ppm.

  • Methoxyphenyl Group:

    • A signal around δ 55-56 ppm for the methoxy carbon.[5]

    • Aromatic carbons will appear between δ 110-160 ppm, with the carbon attached to the oxygen being the most downfield.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to establish long-range ¹H-¹³C correlations, which is crucial for connecting the different fragments of the molecule.

Visualization of the NMR Logic

cluster_nmr NMR Spectroscopy cluster_interpretation Structural Elucidation H1 ¹H NMR chem_shift Chemical Shifts (Functional Groups) H1->chem_shift integration Integration (Proton Count) H1->integration coupling Coupling Patterns (Connectivity) H1->coupling C13 ¹³C NMR C13->chem_shift TwoD 2D NMR (COSY, HSQC, HMBC) connect Assemble Molecular Skeleton TwoD->connect chem_shift->connect integration->connect coupling->connect

Caption: Logic for structural assembly using NMR data.

Part 3: Infrared Spectroscopy - The Functional Group Fingerprint

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6] While it may not provide the detailed connectivity information of NMR, it serves as an excellent complementary technique for confirming the presence of key structural motifs.

Predicted Key IR Absorption Bands
  • C-H Stretching (Aromatic): Aromatic C-H stretches will appear above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): The ethoxy group's C-H bonds will show stretching vibrations just below 3000 cm⁻¹.

  • C=N and C=C Stretching: The pyrazine and benzene rings will have characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-O Stretching: Strong C-O stretching bands are expected for the ethoxy and methoxy groups, typically in the 1000-1300 cm⁻¹ range. The aryl ether C-O stretch will likely be around 1250 cm⁻¹.

Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Liquid/Solution: Cast a thin film of the sample on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty sample holder or pure solvent first.

    • Scan in the range of 4000-400 cm⁻¹.

  • Data Analysis: Correlate the observed absorption bands with the expected functional groups.

Comparison with Alternative Techniques

While MS, NMR, and IR form the core of structural elucidation, other techniques can provide complementary information:

  • UV-Vis Spectroscopy: Due to the presence of aromatic rings, this compound is expected to show UV absorption. This can be useful for quantitative analysis but provides limited structural information.

  • X-Ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography can provide an unambiguous three-dimensional structure. However, obtaining high-quality crystals can be a significant challenge.

Conclusion

The identification of this compound relies on a synergistic approach, integrating data from multiple spectroscopic techniques. By establishing a predicted spectral profile based on known chemical principles and data from related compounds, a robust framework for its positive identification can be achieved. The combination of mass spectrometry to confirm the molecular weight and fragmentation, NMR to map the atomic connectivity, and IR to verify the presence of key functional groups provides a self-validating system essential for the rigorous standards of research and drug development.

References

  • Exometabolomics Group. (n.d.). Small-Molecule Profiling and Characterization in the Environment.
  • E. J. Hewitt, D. J. D. Nicholas. (1954). Analysis of Pyrazine. Industrial & Engineering Chemistry Analytical Edition.
  • C. A. Afonso, T. M. V. D. Pinho e Melo. (2018).
  • G. L. Reid. (n.d.). Survey of Material Science and Characterization Techniques for Small Molecules – Part I.
  • F. Simioni, et al. (2018). Analytical methods for pyrazine detection.
  • A. Moser. (2026, January 27). Methoxy groups just stick out. ACD/Labs.
  • Pawliszyn, J. (1990). Analysis method for detecting pyrazine compounds in beer.
  • M. C. A. de Oliveira, et al. (2023).
  • Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization.
  • S. S. H. Rizvi, et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Rasayan Journal of Chemistry.
  • A. P. L. R. P. P. R. P. S. P. S. P. S. P. S. P. S. P. S. P. S. P. S. A. P. L. R. P. (2017). Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review.
  • G. Mosciano. (2002). Solving Quality Problems in Several Flavor Aroma Chemicals. Perfumer & Flavorist.
  • E. C. Taylor, A. McKillop. (n.d.). 6.2.2. Pyrazines. Houben-Weyl Methods of Organic Chemistry.
  • I. A. Bolli, et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
  • NIST. (n.d.). Pyrazine, methoxy-. NIST WebBook.
  • NIST. (n.d.). Pyrazine, methoxy-. NIST WebBook.
  • ChemicalBook. (n.d.). This compound | 1333222-38-0.

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-Ethoxy-6-(2-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment: Understanding the Compound

Pyrazine derivatives are a class of organic compounds that are integral to various research and development applications, including flavor chemistry and pharmaceuticals.[1][2] While the full toxicological profile of 2-Ethoxy-6-(2-methoxyphenyl)pyrazine is not extensively documented, data from analogous pyrazine compounds suggest a potential for skin, eye, and respiratory irritation.[3][4][5]

Key Potential Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[3][5]

  • Eye Irritation: Vapors or direct contact can lead to serious eye irritation.[3][5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.

  • Flammability: Some pyrazine derivatives are classified as flammable liquids.[6] It is prudent to handle this compound away from ignition sources.

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used, the nature of the experimental procedures, and the available engineering controls.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount to ensuring your safety. The following recommendations are based on guidelines for handling similar chemical compounds.

PPE CategoryRecommendations and Rationale
Eye and Face Protection Chemical safety goggles in combination with a face shield are mandatory to protect against splashes and vapors.[7]
Skin Protection Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling aromatic compounds.[8] It is crucial to consult a glove manufacturer's chemical resistance chart for specific breakthrough times.[9][10][11] Always inspect gloves for any signs of degradation before use and replace them immediately if contamination occurs. Lab Coat: A flame-retardant lab coat should be worn to protect against splashes and spills. Footwear: Closed-toe shoes are required in any laboratory setting.
Respiratory Protection All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[7]

dot

Caption: Emergency Response Flowchart.

Disposal Plan: Responsible Waste Management

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Waste Collection: Collect all waste materials, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled with the full chemical name and associated hazards.

  • Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain. [12] By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safer laboratory environment.

References

  • Elan Chemical. (2017, April 26). Safety Data Sheet: 2-ETHOXY-3(5 or 6)-METHYL PYRAZINE.
  • TCI Chemicals. (2025, February 5). SAFETY DATA SHEET: 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine.
  • Aurochemicals. (2022, August 3).
  • Fisher Scientific. SAFETY DATA SHEET: Pyrazine, 2-methoxy-3-methyl-.
  • The Perfumers Apprentice. (2021, December 21). SAFETY DATA SHEET: Acetyl Pyrazine 5% in PG 00007.
  • MilliporeSigma. (2025, December 24).
  • Derthon Optoelectronic Materials Science Technology Co Ltd. Material Safety Data Sheet: 2,5-dibromo-3-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)thiophene.
  • Thermo Fisher Scientific. (2009, September 26).
  • Wang, Q., et al. (2024).
  • Müller, N., & Rappert, S. (2010). Pyrazines: Occurrence, formation and biodegradation.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2016, March 10). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal.
  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide.
  • Tokyo Chemical Industry. (2024, November 28).
  • Adams, T. B., et al. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology.
  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002).
  • Environment, Health and Safety - University of California, Berkeley. Hand Protection Chemical Resistance Guide.
  • The Good Scents Company. 2-ethoxypyrazine.
  • Flavor and Extract Manufacturers Association (FEMA). 2,5- OR 6-METHOXY-3-METHYLPYRAZINE (MIXTURE OF ISOMERS).
  • Ansell. CHEMICAL GLOVE RESISTANCE GUIDE.
  • Virginia Tech Environmental, Health and Safety. (1998). Select the Right Gloves to Protect Yourself when Handling Chemicals.
  • Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.